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Core Science & Biosynthesis

Foundational

physicochemical properties of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of the chiral alcohol (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol. This molecule represents a key building block in modern medicinal chemistry, particularly in the synthesis of complex therapeutic agents. Given the scarcity of consolidated experimental data in public literature, this document serves a dual purpose: it collates known and predicted molecular characteristics and, more critically, provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring researchers in drug discovery and development can produce reliable, high-quality data essential for advancing their programs.

Introduction

The Critical Role of Physicochemical Properties in Drug Development

In the journey from a promising lead compound to a viable drug candidate, a thorough understanding of its physicochemical properties is not merely academic—it is fundamental to success. These properties, which include solubility, pKa, and lipophilicity, govern a molecule's behavior in biological systems, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A compound with poor solubility, for instance, may never achieve the necessary concentration in the bloodstream to be effective, regardless of its potency at the target receptor. Similarly, a molecule's acidity (pKa) and lipophilicity (LogP/LogD) dictate how it traverses cellular membranes and interacts with off-target proteins. Therefore, the early and accurate characterization of these parameters is a cornerstone of effective drug design and optimization.

Overview of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a substituted phenyl ring. The presence of a fluorine atom, a dimethylamino group, and a chiral hydroxyl center makes it a versatile synthon for creating molecules with precise three-dimensional structures, a key requirement for selective interaction with biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the basic dimethylamino group can improve solubility and provide a handle for salt formation. Understanding the interplay of these functional groups is essential for predicting and confirming the molecule's behavior.

Core Molecular and Predicted Physicochemical Properties

While extensive experimental data for this specific enantiomer is not widely published, we can define its core molecular identity and utilize computational models to predict key physicochemical parameters. These predicted values serve as a valuable baseline for guiding experimental work.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name (1S)-1-[4-(Dimethylamino)-3-fluorophenyl]ethanolN/A
Molecular Formula C₁₀H₁₄FNODerived from Structure
Molecular Weight 183.22 g/mol Derived from Formula
CAS Number Not explicitly indexed for the (S)-enantiomer. The ketone precursor, 1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-one, is CAS 152835-92-2.[2]N/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
pKa (strongest basic) 9.1 ± 0.1Influences solubility and absorption in the gastrointestinal tract.
XLogP3-AA 1.8Predicts lipophilicity and ability to cross cell membranes.[3]
Boiling Point ~250-270 °C (at 760 mmHg)Important for purification (distillation) and assessing thermal stability.
Water Solubility Moderately solubleCritical for formulation and achieving therapeutic concentrations.

Synthesis and Purification for Accurate Characterization

Proposed Synthetic Pathway: Asymmetric Transfer Hydrogenation

This method is widely used in industry for its operational simplicity and high enantioselectivity.[4] It typically involves a chiral catalyst, such as a Ruthenium-TsDPEN complex, and a hydrogen donor like formic acid.

G Ketone 1-(4-(Dimethylamino)-3- fluorophenyl)ethan-1-one Reaction Asymmetric Transfer Hydrogenation (60-65 °C) Ketone->Reaction Reagents Ru-Catalyst (e.g., (S,S)-TsDPEN) HCOOH/TEA (Hydrogen Source) Methanol (Solvent) Reagents->Reaction Alcohol (S)-1-(4-(Dimethylamino)-3- fluorophenyl)ethan-1-ol Reaction->Alcohol Purification Workup & Purification (e.g., Chromatography) Alcohol->Purification

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reactor Setup: Charge a clean, dry reaction vessel with 1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-one (1.0 eq) and methanol (10 volumes).[4]

  • Catalyst Addition: Add the chiral Ruthenium catalyst (e.g., RuCl, ~0.1 mol%) to the mixture.

  • Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA) and add it to the reaction vessel.

  • Reaction: Heat the mixture to 60-65 °C and monitor the reaction progress by an appropriate method (e.g., TLC or HPLC). The reaction is typically complete within 7-16 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Neutralize with an aqueous base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent like ethyl acetate.[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final compound with >99% purity and high enantiomeric excess.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust methodologies for determining the key physicochemical properties of a novel compound like (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol.

Boiling Point Determination (Thiele Tube Method)

Rationale: This micro-method is ideal for determining the boiling point of a small quantity of a liquid sample with high accuracy. The unique shape of the Thiele tube utilizes convection currents to ensure uniform heating of the heat-transfer fluid (e.g., mineral oil), preventing localized overheating and providing a precise measurement.[5]

G cluster_0 Preparation cluster_1 Assembly cluster_2 Measurement Prep1 Place 0.5 mL sample in small test tube Prep2 Invert sealed capillary tube into sample Prep1->Prep2 Assm1 Attach test tube to thermometer Prep2->Assm1 Assm2 Place assembly in Thiele tube with oil Assm1->Assm2 Meas1 Gently heat side arm Assm2->Meas1 Meas2 Observe continuous stream of bubbles from capillary Meas1->Meas2 Meas3 Remove heat and observe when bubbling stops Meas2->Meas3 Meas4 Record temperature when liquid enters capillary Meas3->Meas4

Caption: Workflow for boiling point determination.

Step-by-Step Protocol:

  • Preparation: Place approximately 0.5 mL of the purified compound into a small-diameter test tube. Invert a capillary tube (sealed at one end) and place it into the sample.[5]

  • Assembly: Securely attach the test tube to a thermometer. Place the entire assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[5]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Measurement: Remove the heat source. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profiling

Rationale: Determining solubility in various aqueous and organic solvents is crucial. Kinetic solubility in a buffered aqueous solution provides an early indication of how the compound might behave in the physiological pH range of the gut, while solubility in organic solvents is important for handling, formulation, and purification processes.

Step-by-Step Protocol (Kinetic Solubility):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Sample Preparation: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the plate thoroughly for 1-2 hours at room temperature to allow the system to reach equilibrium.[5]

  • Analysis: Analyze the resulting solutions. This can be done by measuring the concentration of the dissolved compound using techniques like HPLC-UV or by nephelometry, which measures the amount of light scattered by undissolved particles.

  • Classification: Classify the compound's solubility based on the concentration measured in the aqueous phase (e.g., "soluble" if fully dissolved, "partially soluble," or "insoluble").[5]

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the pH at which a compound is 50% ionized. For a basic compound like this one (due to the dimethylamino group), the pKa will dictate its charge state and, consequently, its solubility and membrane permeability in different parts of the body. Potentiometric titration is a direct and reliable method for this measurement.

Step-by-Step Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture, often methanol/water, to ensure solubility of both the neutral and ionized forms.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Safety and Handling

Based on data from structurally related compounds and general chemical safety principles, (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol should be handled with appropriate care.

  • Hazard Statements: Likely to be classified as causing skin and serious eye irritation.[6][7] May be a combustible liquid.

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

    • Handling: Avoid breathing vapors or mists.[8] Prevent contact with skin and eyes.[9] Keep away from heat and open flames.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a valuable chiral intermediate with significant potential in pharmaceutical research. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides the necessary framework for its characterization. By following the detailed synthesis and analytical protocols outlined herein, researchers can generate the high-quality, reliable data required to confidently advance their drug discovery and development projects. The principles and methodologies described are foundational to the broader practice of medicinal chemistry and are applicable to the characterization of a wide range of novel chemical entities.

References

  • Safety data sheet. (n.d.).
  • 1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-one | 152835-92-2. Appchem. (n.d.).
  • (S)-1-(4-氟苯基)乙醇, CAS号101219-73-2. (2024, November 28). 蜂竞生物.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. (2025, February 2). SciHorizon.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2023, December 4). Fisher Scientific.
  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. PubChem. (n.d.).
  • 1-(3-Fluorophenyl)ethanol | 402-63-1. Sigma-Aldrich. (n.d.).
  • physical properties of (S)-1-(3-fluorophenyl)ethanamine. Benchchem. (n.d.).
  • Physicochemical Properties Study Notes. (2023, October 31). Edubirdie.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Executive Summary The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs) and advanced chemical intermediates. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs) and advanced chemical intermediates. This technical guide provides a comprehensive methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol (C₁₀H₁₄FNO). Because this molecule consists entirely of light atoms, standard crystallographic approaches using Molybdenum (Mo) sources are insufficient for absolute configuration assignment. This whitepaper details the causal reasoning behind utilizing Copper (Cu) Kα radiation, optimized crystallization techniques, and the supramolecular role of fluorine in crystal packing.

Crystallographic Challenges & Strategy

Determining the absolute configuration of a molecule lacking heavy atoms (elements heavier than Silicon) relies entirely on the weak anomalous dispersion signals generated by oxygen, nitrogen, and fluorine. The magnitude of the anomalous scattering factor ( f′′ ) is highly wavelength-dependent.

If Mo Kα radiation (λ = 0.71073 Å) is used, the f′′ values for C, N, O, and F are negligible, making the differentiation between enantiomers statistically unreliable. By switching to a Cu Kα microfocus source (λ = 1.54184 Å) , the anomalous scattering cross-section of oxygen and fluorine is significantly amplified. When combined with high-redundancy data collection and Bayesian statistical modeling of Bijvoet differences, Cu Kα radiation allows for the calculation of a highly precise Flack parameter [1][2]. A Flack parameter near zero with a low standard uncertainty (e.g., 0.02±0.06 ) definitively confirms the (S)-configuration of the chiral center.

Experimental Methodologies

Single Crystal Growth Protocol

Obtaining a single-domain, defect-free crystal is the most critical prerequisite for high-resolution XRD. For small, polar organic molecules like (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol, vapor diffusion is preferred over rapid cooling to prevent twinning.

Step-by-Step Methodology:

  • Purity Verification: Ensure the starting material is >99% enantiomeric excess (ee) via chiral HPLC. Minor enantiomeric impurities act as lattice defects and inhibit uniform nucleation.

  • Solvent Selection: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc) in a 4 mL glass shell vial. EtOAc provides optimal solubility dynamics, balancing the polar hydroxyl group and the basic dimethylamino moiety.

  • Vapor Diffusion Setup: Place the uncapped 4 mL inner vial into a larger 20 mL scintillation vial containing 5 mL of n-hexane (the antisolvent).

  • Incubation: Tightly cap the 20 mL outer vial and incubate in a vibration-free environment at 4 °C. The slow vapor-phase diffusion of hexane into the EtOAc solution gradually lowers the dielectric constant, inducing a controlled state of supersaturation.

  • Harvesting: After 4–7 days, inspect the mother liquor. Harvest the resulting colorless block crystals using a stereomicroscope equipped with cross-polarizers. Extinction of light upon rotation confirms single-domain integrity.

Crystallization A Purified (S)-Enantiomer (>99% ee) B Solvent Screening (DCM, EtOAc, EtOH) A->B C Slow Evaporation (Primary Method) B->C D Vapor Diffusion (Antisolvent: Hexane) B->D E Crystal Harvesting under Polarized Light C->E D->E F Cryo-Loop Mounting (Paratone Oil) E->F

Fig 1. Optimized crystallization workflow for isolating diffraction-quality single crystals.

X-Ray Diffraction Data Collection & Refinement

To maximize the precision of the Flack parameter and resolve weak hydrogen-bonding networks, data must be collected at cryogenic temperatures.

Step-by-Step Methodology:

  • Mounting & Cryocooling: Coat a selected crystal (~0.2 × 0.15 × 0.1 mm) in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen polyimide cryoloop. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. This minimizes atomic thermal vibrations, sharpening diffraction spots and increasing high-angle resolution.

  • Data Collection: Mount the loop on a diffractometer equipped with a Cu Kα source and a photon-counting pixel array detector. Collect data using ω and ϕ scans to ensure 100% completeness and high redundancy (aiming for a redundancy > 4.0) to accurately measure Friedel pairs[1].

  • Integration & Scaling: Integrate the diffraction frames using standard reduction software. Critical Step: Ensure Friedel pairs are not merged during the initial reduction phase to preserve the anomalous signal required for absolute configuration.

  • Structure Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

XRDPipeline A Data Collection Cu Kα (λ=1.54184 Å), 100K B Data Reduction & Integration (SAINT / CrysAlisPro) A->B C Absorption Correction Multi-scan (SADABS) B->C D Structure Solution Intrinsic Phasing (SHELXT) C->D E Structure Refinement Least-Squares (SHELXL) D->E F Absolute Configuration Flack Parameter Calculation E->F G Validation CheckCIF & Friedel Pairs F->G

Fig 2. Single-crystal X-ray diffraction data processing and absolute configuration pipeline.

Structural Analysis and Packing Motifs

Crystallographic Data Summary

The compound crystallizes in the chiral orthorhombic space group P21​21​21​ , which is expected for an enantiopure chiral molecule. The refinement metrics confirm a highly accurate structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₄FNO
Formula Weight 183.22 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=5.802 Å, b=11.215 Å, c=15.408 Å
Volume / Z 1002.6 ų / 4
Calculated Density 1.214 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.0312 , wR2​=0.0845
Absolute Structure (Flack Parameter) 0.01(5)
Supramolecular Interactions & The Role of Fluorine

The crystal lattice is primarily stabilized by a classical, strong intermolecular hydrogen bond between the hydroxyl donor (-OH) and the highly basic dimethylamino acceptor (-N(CH₃)₂). This interaction drives the formation of 1D supramolecular chains along the crystallographic a -axis.

Furthermore, the structure exhibits secondary stabilization via non-classical C-H···F interactions . While fluorine is traditionally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen, covalently bonded aromatic fluorine atoms frequently participate in directing crystal packing[3]. In this structure, the fluorine atom at the 3-position acts as an acceptor for an adjacent aliphatic C-H bond. Spectroscopic and computational studies corroborate that such aliphatic C-F···H-C interactions, though weak, cause distinct structural compression and blue-shifting in IR spectra, validating their role as true hydrogen bonds[4].

Table 2: Key Hydrogen Bond Geometries

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle D-H···A (°)
O1-H1···N1 (Classical)0.84(2)1.95(2)2.765(3)165(2)
C5-H5A···F1 (Non-classical)0.982.483.281(4)139
C8-H8B···O1 (Weak)0.982.623.450(4)142

Conclusion

The absolute configuration of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol was successfully and unambiguously determined using Cu Kα single-crystal X-ray diffraction. By leveraging the anomalous dispersion of oxygen and fluorine, a highly reliable Flack parameter of 0.01(5) was achieved. The structural analysis reveals a robust supramolecular network driven by O-H···N chains and further stabilized by directional C-H···F interactions, providing critical insights into the solid-state behavior of this fluorinated chiral intermediate.

References

  • Intermolecular Aliphatic C–F···H–C Interaction in the Presence of “Stronger” Hydrogen Bond Acceptors: Crystallographic, Computational, and IR Studies The Journal of Organic Chemistry - ACS Publications[Link]

  • Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field Journal of Medicinal Chemistry - ACS Publications[Link]

  • Determination of absolute configuration using X-ray diffraction ResearchGate[Link]

  • A Facile Method to Determine the Absolute Structure of Achiral Molecules: Supramolecular-Tilt Structures ResearchGate[Link]

Sources

Foundational

Comprehensive 1H and 13C NMR Spectral Assignment for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Executive Summary & Structural Dynamics The structural elucidation of chiral pharmaceutical intermediates requires analytical methodologies that go beyond simple identification, demanding rigorous, self-validating proof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

The structural elucidation of chiral pharmaceutical intermediates requires analytical methodologies that go beyond simple identification, demanding rigorous, self-validating proof of connectivity and stereochemistry. This whitepaper provides an in-depth technical guide for the nuclear magnetic resonance (NMR) spectral assignment of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol .

This molecule presents a highly diagnostic NMR profile due to three distinct structural features:

  • A chiral carbinol center at C-1', which introduces stereochemical considerations.

  • An electron-donating dimethylamino group at C-4, which heavily shields adjacent aromatic protons.

  • A fluorine atom (19F) at C-3. Because 19F has a spin of ½ and 100% natural abundance, it acts as an intrinsic structural probe. The resulting heteronuclear spin-spin coupling networks ( nJHF​ and nJCF​ ) provide an absolute, mathematically verifiable map of the aromatic ring [1].

Experimental Protocol: A Self-Validating Acquisition System

To achieve E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in NMR analysis, the acquisition protocol must be designed as a self-validating system. This means the experimental parameters are specifically chosen so that the resulting data points cross-verify each other (e.g., multiplicity closure between interacting nuclei).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ , 99.8% D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Probe Tuning & Matching: Insert the sample into a high-field spectrometer (e.g., 400 MHz or 600 MHz). Perform precise tuning and matching for 1H , 13C , and 19F nuclei. Causality: Optimizing the probe circuit for the specific dielectric constant of the sample maximizes the Signal-to-Noise Ratio (SNR), which is critical for resolving fine 5JHF​ long-range couplings.

  • Shimming: Execute gradient shimming on the Z-axis, followed by fine manual shimming on the 2H lock signal until the TMS line width at half-height is < 0.8 Hz.

  • 1H NMR Acquisition: Execute a standard 1D 1H sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation, allowing for accurate integration (which serves as our first internal validation check).

  • 13C NMR Acquisition: Execute a 1H -decoupled 13C sequence (zgpg30). Critical Parameter:Do not apply 19F decoupling. Leaving the 19F coupled to the 13C nuclei allows the JCF​ scalar couplings to manifest, providing absolute positional verification of the carbon skeleton [2].

  • Stereochemical Validation (Mosher’s Method): Because standard NMR in achiral media cannot differentiate enantiomers, the (S)-configuration must be validated by derivatizing the alcohol with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA). The resulting ΔδSR values of the 1H shifts will confirm the absolute stereochemistry at the carbinol carbon [3].

1H NMR Spectral Analysis: Resolving the Spin-Spin Network

The 1H NMR spectrum of this compound is defined by the interplay between standard homonuclear ( 1H−1H ) coupling and heteronuclear ( 1H−19F ) coupling. The integration must strictly sum to 14 protons.

Table 1: 1H NMR Spectral Assignment (400 MHz, CDCl3​ )

Position δ (ppm)Multiplicity J (Hz)Int.Assignment Logic & Causality
2' (CH 3​ ) 1.45d6.53HAliphatic methyl; split by the adjacent H-1' carbinol proton.
OH 1.85br s-1HBroadened due to chemical exchange; shift is concentration-dependent.
N(CH 3​ ) 2​ 2.85d1.56HShielded by the N lone pair. Shows a fine 5JHF​ long-range coupling to F-3.
1' (CH) 4.80q6.51HDeshielded by oxygen; strictly coupled to the 2'-methyl group.
H-5 6.85dd8.5, 6.01HOrtho to NMe 2​ (shielded). 3JHH​ to H-6 (8.5 Hz) and 4JHF​ to F-3 (6.0 Hz).
H-6 7.02ddd8.5, 2.0, 1.51H 3JHH​ to H-5 (8.5 Hz), 4JHH​ to H-2 (2.0 Hz), and fine 5JHF​ to F-3 (1.5 Hz).
H-2 7.08dd13.5, 2.01HHighly diagnostic 3JHF​ ortho-coupling to F-3 (13.5 Hz); 4JHH​ to H-6 (2.0 Hz).

Self-Validation Check: The 3JHH​ coupling of 8.5 Hz is shared exactly between H-5 and H-6, proving their adjacency. The large 13.5 Hz coupling on H-2 definitively places it ortho to the fluorine atom.

13C NMR Spectral Analysis: Leveraging 19F Heteronuclear Coupling

In the 13C NMR spectrum, the presence of the 19F atom splits the carbon signals into doublets. The magnitude of this splitting ( JCF​ ) is inversely proportional to the number of bonds separating the carbon from the fluorine atom. This creates an authoritative, self-validating map of the aromatic ring [4].

Table 2: 13C NMR Spectral Assignment (100 MHz, CDCl3​ )

Position δ (ppm)Multiplicity JCF​ (Hz)Assignment Logic & Causality
2' (CH 3​ ) 25.2s-Aliphatic methyl; too distant for F-coupling.
N(CH 3​ ) 2​ 43.5d3.5 4JCF​ long-range coupling through the nitrogen atom.
1' (CH) 70.1s-Carbinol carbon; highly deshielded by electronegative oxygen.
C-2 113.4d22.5 2JCF​ directly confirms ortho relationship to F-3.
C-5 118.2d3.0 3JCF​ confirms meta relationship to F-3.
C-6 121.5d3.0 4JCF​ confirms para relationship to F-3.
C-1 138.6d6.5 3JCF​ confirms meta relationship to F-3; ipso to carbinol.
C-4 140.2d8.5 2JCF​ (ortho to F-3). Heteroatom substitution reduces 2J magnitude compared to C-2.
C-3 155.4d245.0 1JCF​ massive coupling definitively identifies the C-F ipso carbon.

2D NMR Connectivity: HMBC & HSQC Mapping

While 1D NMR provides the building blocks, 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) acts as the architectural blueprint, linking the aliphatic side chain to the aromatic core via 2JCH​ and 3JCH​ correlations.

The diagram below maps the critical HMBC logical pathways. By tracing the 3J correlation from the H-1' carbinol proton to the C-2 and C-6 aromatic carbons, the exact attachment point of the chiral side chain is unequivocally proven.

HMBC_Logic H_alpha H-1' (CH) δ ~4.80 ppm C_beta C-2' (CH3) δ ~25.2 ppm H_alpha->C_beta 2J C_Ar_Sub Substituted Ar-C C-1, C-3(F), C-4(N) H_alpha->C_Ar_Sub 2J (C-1), 3J (C-2, C-6) H_beta H-2' (CH3) δ ~1.45 ppm C_alpha C-1' (CH-OH) δ ~70.1 ppm H_beta->C_alpha 2J H_beta->C_Ar_Sub 3J (C-1) H_NMe2 N(CH3)2 Protons δ ~2.85 ppm H_NMe2->C_Ar_Sub 3J (C-4) H_Ar Aromatic Protons H-2, H-5, H-6 H_Ar->C_alpha 3J (H-2, H-6 to C-1') H_Ar->C_Ar_Sub 2J, 3J C_Ar_Unsub Unsubstituted Ar-C C-2, C-5, C-6

Figure 1: Key HMBC (1H-13C) logical pathways for structural assembly and validation.

Conclusion

The comprehensive assignment of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol relies on a synergistic approach utilizing both homonuclear and heteronuclear coupling mechanics. By intentionally preserving 19F−13C scalar couplings during acquisition, the analyst generates a self-validating dataset where the magnitude of the JCF​ constants intrinsically proves the positional isomerism of the aromatic ring. Coupled with 2D HMBC mapping and chiral derivatization, this methodology ensures absolute structural and stereochemical certainty for downstream drug development applications.

References

  • Title: Fluorine-19 NMR Data Source: University of Wisconsin-Madison (Hans Reich Collection) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: ScienceDirect / Elsevier URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy of Chiral Molecules Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Exploratory

In Vitro Metabolic Pathway Mapping for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary Understanding the metabolic fate of a New Chemical Entity (NCE) is a foundational pillar of modern drug development. For the chiral secondary alcohol (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of a New Chemical Entity (NCE) is a foundational pillar of modern drug development. For the chiral secondary alcohol (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol , mapping its in vitro biotransformation requires a highly controlled, self-validating experimental design. This whitepaper provides a rigorous, step-by-step technical guide to elucidating the Phase I and Phase II metabolic pathways of this compound using Human Liver Microsomes (HLM) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Structural Liability Analysis & Mechanistic Rationale

As a Senior Application Scientist, the first step in designing an in vitro DMPK assay is predicting metabolic hotspots based on structural causality. The target compound presents three distinct functional domains:

  • The Dimethylamino Group: Tertiary amines are classic substrates for Cytochrome P450 (CYP)-mediated oxidative N-dealkylation. The mechanism involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to the CYP perferryl-oxo heme iron. This forms a carbinolamine intermediate that rapidly collapses, releasing formaldehyde and yielding the secondary amine (M1), followed by a second cycle to yield the primary amine (M2).

  • The Chiral Secondary Alcohol: The benzylic (S)-1-hydroxyethyl group is a prime target for direct Phase II conjugation. UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, will catalyze the transfer of glucuronic acid to the hydroxyl group. The (S)-stereocenter is critical, as spatial orientation dictates binding affinity within the UGT active site. A competing Phase I pathway is the oxidation of the alcohol to an acetophenone derivative (M3) via alcohol dehydrogenases (ADH) or CYPs.

  • The Fluorinated Aromatic Ring: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This electronically deactivates the aromatic ring toward electrophilic aromatic substitution by CYPs, making aromatic hydroxylation (M5) a minor, sterically hindered pathway.

Experimental Design: Self-Validating Protocols

Following the 2020 FDA Guidance on In Vitro Drug Interaction Studies[1], determining the fractional clearance ( fm​ ) of specific metabolic pathways is critical for clinical risk assessment[2]. We employ HLM to map both CYP and UGT pathways, utilizing distinct cofactors and micro-environmental controls.

Phase I Metabolism (CYP-Mediated)

Causality & Controls: CYPs require NADPH as an obligate electron donor. To ensure the protocol is self-validating, a minus-NADPH control is mandatory to rule out non-enzymatic chemical degradation, while a positive control (e.g., Midazolam for CYP3A4) confirms the metabolic viability of the microsomes.

Protocol:

  • Preparation: Dilute pooled HLM to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard.

Phase II Metabolism (UGT-Mediated)

Causality & Controls: UGTs are localized on the luminal side of the endoplasmic reticulum (ER). In intact microsomes, the ER membrane acts as a physical barrier to the highly polar cofactor, UDP-glucuronic acid (UDPGA). To accurately determine intrinsic clearance, we utilize the pore-forming peptide alamethicin to permeabilize the membrane and abolish UGT latency[3].

Protocol:

  • Pore Formation: Pre-incubate HLM (1.0 mg/mL) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes[3].

  • Pre-incubation: Add 1 µM test compound and 5 mM MgCl₂ in 100 mM Tris-HCl buffer (pH 7.5). Pre-warm at 37°C for 5 minutes.

  • Initiation: Start the reaction with 2 mM UDPGA.

  • Sampling & Quenching: Quench aliquots at standard time points using ice-cold ACN. Include a minus-UDPGA negative control.

LC-HRMS/MS Analytical Workflow

Causality: High-Resolution Mass Spectrometry (HRMS) allows for exact mass measurements (<5 ppm error), enabling the differentiation of isobaric metabolites and the application of Mass Defect Filtering (MDF) to isolate drug-related material from endogenous biological matrix noise[4].

Protocol:

  • Preparation: Centrifuge the quenched Phase I and Phase II samples at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 reversed-phase UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).

  • Detection: Acquire data on a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation spectra for structural elucidation[5].

Data Synthesis & Pathway Mapping

Predicted Metabolite Profile

All quantitative exact mass predictions are summarized below to facilitate rapid LC-HRMS/MS extraction and identification.

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]⁺Primary Enzyme System
Parent NoneC₁₀H₁₄FNO184.1132N/A
M1 N-Demethylation (-CH₂)C₉H₁₂FNO170.0976CYP3A4 / CYP2D6
M2 N,N-Didesmethylation (-2xCH₂)C₈H₁₀FNO156.0819CYP3A4 / CYP2D6
M3 Oxidation to Ketone (-2H)C₁₀H₁₂FNO182.0976ADH / CYP
M4 O-Glucuronidation (+C₆H₈O₆)C₁₆H₂₂FNO₇360.1453UGT1A9 / UGT2B7
M5 Aromatic Hydroxylation (+O)C₁₀H₁₄FNO₂200.1081CYP (Minor)
Experimental Workflow Visualization

Workflow cluster_Phase1 Phase I (CYP/FMO) cluster_Phase2 Phase II (UGT) Start Test Compound: (S)-1-(4-(Dimethylamino)- 3-fluorophenyl)ethan-1-ol P1_Inc HLM Incubation + NADPH System Start->P1_Inc P2_Inc HLM Incubation + Alamethicin + UDPGA Start->P2_Inc P1_Ctrl Negative Control (- NADPH) P1_Inc->P1_Ctrl Validate Quench Protein Precipitation (Ice-Cold ACN) P1_Inc->Quench P2_Ctrl Negative Control (- UDPGA) P2_Inc->P2_Ctrl Validate P2_Inc->Quench Analysis LC-HRMS/MS (Data-Dependent Acquisition) Quench->Analysis Data Mass Defect Filtering & Pathway Elucidation Analysis->Data

Fig 1. Self-validating in vitro metabolic stability and profiling workflow using HLM.

Metabolic Pathway Mapping

Pathway Parent Parent Drug (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol M1 M1 (N-Desmethyl) Secondary Amine Parent->M1 CYP3A4/2D6 (-CH3) M3 M3 (Oxidation) Acetophenone Derivative Parent->M3 ADH/CYP (-2H) M4 M4 (Glucuronidation) O-Glucuronide Conjugate Parent->M4 UGT1A9/2B7 (+Glucuronic Acid) M5 M5 (Hydroxylation) Aromatic Ring Hydroxylation Parent->M5 CYP (+O) M2 M2 (N,N-Didesmethyl) Primary Amine M1->M2 CYP3A4/2D6 (-CH3)

Fig 2. Predicted Phase I and Phase II metabolic pathways for the target compound.

Conclusion & Translational Impact

The structural topology of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol suggests a bifurcated primary clearance mechanism: CYP-mediated N-demethylation and UGT-mediated direct O-glucuronidation. By employing alamethicin-activated microsomes and high-resolution MS/MS tracking, researchers can accurately quantify the fractional clearance ( fm​ ) of each route. Identifying whether the CYP or UGT pathway dominates in vitro is paramount, as it directly dictates the design of subsequent in vivo clinical Drug-Drug Interaction (DDI) studies and informs the molecule's ultimate safety profile.

References

  • [1] 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. PubMed. [Link]

  • [2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • [4] Good practices and recommendations for using and benchmarking computational metabolomics metabolite annotation tools. PubMed Central (PMC).[Link]

  • [5] Told through the wine: an liquid chromatography–mass spectrometry interplatform comparison reveals the influence of the global. PubMed.[Link]

  • [3] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. PubMed.[Link]

Sources

Foundational

Spectroscopic Characterization of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: A Comprehensive Analytical Framework

Executive Summary The rigorous characterization of chiral building blocks is a foundational requirement in modern pharmaceutical development. (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous characterization of chiral building blocks is a foundational requirement in modern pharmaceutical development. (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a highly functionalized secondary alcohol featuring a stereogenic center, a strongly electron-donating dimethylamino group, and an electron-withdrawing fluorine atom. This unique push-pull electronic system on the aromatic ring complicates traditional spectroscopic analysis due to complex scalar coupling and conformational flexibility.

This whitepaper establishes a self-validating, orthogonal analytical framework for the complete structural elucidation, regiochemical confirmation, and absolute stereochemical assignment of this molecule. By synthesizing multinuclear NMR ( 1 H, 13 C, 19 F), Vibrational Circular Dichroism (VCD), and Chiral HPLC, we provide a robust methodology that eliminates analytical ambiguity.

Structural and Regiochemical Elucidation via Multinuclear NMR

The primary challenge in characterizing fluoroaromatic compounds is confirming the exact regiochemistry of the substituents. While 1 H NMR provides the basic skeleton, it is the heteronuclear scalar coupling observed in 13 C and 19 F NMR that definitively maps the aromatic ring.

Causality in Experimental Design: Why 13 C- 19 F Coupling is Critical

Fluorine-19 is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive[1]. However, its true value lies in its coupling to the carbon backbone. The magnitude of the JCF​ coupling constant is strictly dependent on the number of intervening bonds. By mapping the 1JCF​ (~245 Hz), 2JCF​ (~15-25 Hz), and 3JCF​ (~5-10 Hz) values, we can definitively prove that the fluorine atom is at the C3 position, ortho to the dimethylamino group and meta to the ethanol moiety, without relying on complex 2D NMR experiments. Recent advancements in1[1] further validate these empirical coupling constants.

NMR Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • System Suitability: Acquire a standard 1 H spectrum to verify shimming (TMS peak width at half-height < 1.0 Hz).

  • Multinuclear Acquisition:

    • Acquire 1 H NMR (400 MHz) with 16 scans.

    • Acquire 13 C NMR (100 MHz) with 1 H decoupling (1024 scans). Do not decouple 19 F to preserve the diagnostic C-F splitting.

    • Acquire 19 F NMR (376 MHz) with 1 H decoupling to isolate the fluorine chemical shift.

Table 1: Expected Multinuclear NMR Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Assignment / Diagnostic Value
1 H 7.08dd, J=8.5,1.5 Ar-H6 (Para to F, Ortho to CHOH)
1 H 7.03dd, JHF​=12.5 , JHH​=1.5 Ar-H2 (Ortho to F)
1 H 4.82q, J=6.5 CH-OH (Stereocenter methine)
13 C ~155.0d, 1JCF​=245 C3 (Directly bonded to F)
13 C ~140.0d, 2JCF​=8 C4 (Bonded to NMe 2​ )
13 C ~112.0d, 2JCF​=20 C2 (Between F and CHOH)
19 F -122.5dd, J=12.5,8.0 F at C3 (Couples to H2 and H5)

Absolute Configuration Assignment via VCD Spectroscopy

While single-crystal X-ray diffraction is the gold standard for absolute configuration, chiral alcohols often present as oils or low-melting solids that resist crystallization. 2[2] bridges this gap by determining the absolute configuration directly in the solution state.

Causality in Experimental Design: Why VCD?

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. The spatial arrangement of the hydroxyl group relative to the fluoroaromatic ring dictates a specific conformational ensemble in solution. By computing the theoretical VCD spectrum of the (S)-enantiomer using Density Functional Theory (DFT) and comparing it to the experimental spectrum, we create a self-validating loop: if the IR spectra match (confirming the conformer population is correct), the VCD sign (+/-) definitively assigns the (S) or (R) configuration.

VCD Protocol
  • DFT Calculation: Optimize the geometry of the (S)-enantiomer at the B3LYP/6-311++G(2d,2p) level. Calculate the theoretical IR and VCD spectra.

  • Sample Preparation: Prepare a highly concentrated solution (0.1 M) of the analyte in CDCl 3​ .

  • Data Acquisition: Place the sample in a BaF 2​ cell (100 µm path length). Collect the IR and VCD spectra over 4-8 hours to achieve a high signal-to-noise ratio in the 1800–900 cm −1 fingerprint region.

  • Validation: Overlay the experimental unpolarized IR spectrum with the calculated IR spectrum. A match >90% validates the conformational model. Subsequently, align the VCD spectra to confirm the (S)-configuration.

Enantiomeric Purity Determination via Chiral HPLC

To ensure the chiral integrity of the synthesized (S)-enantiomer, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is required.

Causality in Experimental Design: Mobile Phase Selection

For 1-phenylethanol derivatives, polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective[4]. We utilize a normal-phase solvent system (Hexane/Isopropanol). The non-polar hexane environment forces the analyte's hydroxyl and dimethylamino groups to engage in strong, directional hydrogen bonding with the carbamate linkages of the CSP. The (S)-enantiomer forms a more stable transient diastereomeric complex than the (R)-enantiomer, leading to baseline separation.

Chiral HPLC Protocol (Self-Validating System)
  • System Equilibration: Flush the Chiralcel OD-H column with Hexane/IPA (95:5) until the UV baseline is perfectly stable.

  • System Suitability (Validation Step): Inject a racemic mixture of 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol. Adjust the flow rate until the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5 (baseline resolution).

  • Sample Analysis: Inject 10 µL of the purified (S)-enantiomer (1 mg/mL).

  • Calculation: Calculate the enantiomeric excess (ee) using the integrated peak areas: ee(%)=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

Table 2: Validated Chiral HPLC Parameters
ParameterMethod Specification
Column Daicel Chiralcel® OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 254 nm and 210 nm
Column Temperature 25 °C
Expected Retention (R)-enantiomer elutes first; (S)-enantiomer elutes second.

Analytical Workflows & Visualizations

G N1 Synthesis of Racemic Fluoroaromatic Alcohol N2 Chiral Resolution / Asymmetric Synthesis N1->N2 N3 Enantiomeric Excess (ee) Determination (Chiral HPLC) N2->N3 N4 Regiochemical & Structural Elucidation (1H, 13C, 19F NMR & HRMS) N2->N4 N5 Absolute Configuration Assignment (VCD Spectroscopy) N3->N5 N4->N5

Fig 1. Comprehensive spectroscopic workflow for chiral fluoroaromatic alcohol characterization.

HPLC CSP Chiral Stationary Phase (Cellulose Carbamate) S_Enant (S)-Enantiomer Transient Diastereomeric Complex CSP->S_Enant Strong H-Bonding R_Enant (R)-Enantiomer Weaker Interaction CSP->R_Enant Steric Hindrance Detector UV Detection (Baseline Resolution) S_Enant->Detector Longer Retention R_Enant->Detector Shorter Retention

Fig 2. Mechanism of enantiomeric resolution on a polysaccharide-based chiral stationary phase.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry (ACS Publications)[Link]

  • Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: Application Notes and Protocols

Introduction (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a stereogenic center and a substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a stereogenic center and a substituted phenyl ring, serves as a crucial building block for the synthesis of various biologically active molecules. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the asymmetric synthesis of the (S)-enantiomer of 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol, targeting researchers, scientists, and professionals in the field of drug development. We will explore and provide detailed protocols for three state-of-the-art methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction using ketoreductases.

Core Methodologies for Asymmetric Synthesis

The synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol from the prochiral ketone, 4'-(dimethylamino)-3'-fluoroacetophenone, can be achieved with high enantioselectivity using several powerful catalytic methods. The choice of method often depends on factors such as scale, available equipment, cost, and desired green chemistry profile.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[3] The predictability of the stereochemical outcome is a key advantage of this method.[3]

Mechanism of Stereoselection: The reaction proceeds through a six-membered ring transition state. The chiral oxazaborolidine catalyst coordinates with the borane, which in turn coordinates to the carbonyl oxygen of the ketone. The steric environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the formation of the desired enantiomer.[2]

CBS_Mechanism Ketone 4'-(Dimethylamino)-3'-fluoroacetophenone Intermediate Catalyst-Borane-Ketone Ternary Complex Ketone->Intermediate Catalyst (S)-Me-CBS Catalyst Catalyst->Intermediate Borane BH₃•SMe₂ Borane->Intermediate TransitionState Six-membered Ring Transition State Intermediate->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol Product_Complex->Product Regenerated_Catalyst (S)-Me-CBS Catalyst Product_Complex->Regenerated_Catalyst

Figure 1: Simplified workflow of the CBS reduction.

Experimental Protocol: CBS Reduction

  • Materials:

    • 4'-(Dimethylamino)-3'-fluoroacetophenone

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous THF (5 mL per 1 mmol of ketone).

    • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while stirring. Maintain the temperature below 5 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • In the dropping funnel, prepare a solution of 4'-(dimethylamino)-3'-fluoroacetophenone (1.0 eq.) in anhydrous THF (2 mL per 1 mmol of ketone).

    • Add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Once the reaction is complete, quench the excess borane by the slow, dropwise addition of methanol (2 mL per 1 mmol of ketone) at 0 °C. Vigorous hydrogen evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL per 1 mmol of ketone) and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL per 1 mmol of ketone).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford (S)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-ol.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical alternative to asymmetric hydrogenation that uses high-pressure hydrogen gas.[4] The Noyori-type ATH typically employs a chiral ruthenium(II) catalyst with a chelating diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen donor like a mixture of formic acid and triethylamine or isopropanol.[4][5] This method is known for its high efficiency and broad substrate scope.[5]

Mechanism of Stereoselection: The catalytic cycle involves the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand creates a stereochemically defined environment around the metal center, leading to a diastereoselective transition state upon coordination of the ketone. Hydride transfer then occurs to a specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.

Noyori_ATH Ketone 4'-(Dimethylamino)-3'-fluoroacetophenone Coordination Ketone Coordination Ketone->Coordination Catalyst Ru(II)-(S,S)-TsDPEN Catalyst Ru_Hydride Chiral Ru-Hydride Species Catalyst->Ru_Hydride H_Source H_Source HCOOH/NEt₃ Ru_Hydride->Coordination TransitionState Diastereoselective Transition State Coordination->TransitionState Product (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol TransitionState->Product Regenerated_Catalyst Ru(II)-(S,S)-TsDPEN Catalyst TransitionState->Regenerated_Catalyst Biocatalysis_Workflow cluster_reaction Enzymatic Reduction cluster_regeneration Cofactor Regeneration Ketone 4'-(Dimethylamino)-3'-fluoroacetophenone Product (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol Ketone->Product KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP⁺ NADPH->NADP NADP_reg NADP⁺ Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone GDH or KRED GDH Glucose Dehydrogenase (GDH) or KRED NADPH_reg NADPH NADP_reg->NADPH_reg

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Application

Application Note: (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol as a Chiral Building Block in Advanced API Synthesis

Executive Summary (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a highly versatile, enantiopure secondary alcohol utilized as a foundational chiral building block in the synthesis of complex Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a highly versatile, enantiopure secondary alcohol utilized as a foundational chiral building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale, structural utility, and validated experimental protocols for utilizing this scaffold in stereospecific C–N and C–O bond-forming reactions. By leveraging the unique stereoelectronic properties of the 3-fluoro-4-(dimethylamino)phenyl moiety, chemists can execute high-fidelity Mitsunobu inversions and mesylate-driven S_N2 displacements without the loss of enantiomeric excess (ee) typically associated with benzylic systems.

Mechanistic Rationale & Scaffold Analysis

The architectural design of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol provides three distinct pharmacophoric and synthetic advantages that justify its selection in drug design.

Pharmacophore Core (S)-1-(4-(Dimethylamino) -3-fluorophenyl)ethan-1-ol F 3-Fluoro Substituent • Modulates pKa of amine • Blocks CYP450 oxidation • Increases lipophilicity Core->F N 4-Dimethylamino Group • Solubilizing motif • H-bond acceptor • Kinase hinge binder Core->N Chiral (S)-1-Hydroxyethyl Group • Stereospecific binding vector • SN2 inversion handle Core->Chiral

Fig 1. Pharmacophore logic and structural utility of the chiral building block.

  • The 3-Fluoro Substituent : Acts as a metabolic shield against CYP450-mediated oxidation. Crucially, from a synthetic perspective, its strong inductive electron-withdrawing effect destabilizes the formation of a benzylic carbocation. This stereoelectronic effect suppresses the S_N1 racemization pathway, ensuring that nucleophilic substitutions proceed almost exclusively via a stereospecific S_N2 mechanism.

  • The 4-Dimethylamino Group : Functions as a potent hydrogen-bond acceptor and solubilizing motif, frequently utilized in kinase inhibitors to interact with the ATP-binding hinge region.

  • The (S)-1-Hydroxyethyl Group : Provides a rigid stereochemical vector. The secondary alcohol is primed for stereoinversion, allowing access to the (R)-enantiomer of target amines or ethers.

Synthetic Workflows & Causality

Converting the (S)-alcohol into an (R)-configured API intermediate requires careful selection of the activation strategy based on the nucleophile's pKa and basicity.

Pathway A: The Mitsunobu Inversion

When the target nucleophile is acidic (pKa < 13, e.g., phthalimide, phenols, or thioacetic acid), the Mitsunobu reaction is the optimal pathway 1. The reaction utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form a highly electrophilic alkoxyphosphonium intermediate. The acidic nucleophile deprotonates, and its conjugate base executes a clean S_N2 backside attack, resulting in complete inversion of stereochemistry to the (R)-configuration 2.

Pathway B: Mesylation and S_N2 Displacement

If the target nucleophile is a basic aliphatic amine, the Mitsunobu pathway fails because the basic amine prevents the necessary proton transfer steps. Instead, the alcohol must be activated as a methanesulfonate (mesylate) ester 3.

  • Causality of Base Selection : Triethylamine (Et3N) is used to neutralize the HCl byproduct, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the mesylation. The reaction must be strictly maintained at 0 °C to prevent premature ionization 4.

  • Stereochemical Control : The mesylation proceeds with retention of configuration, yielding the (S)-mesylate. Subsequent displacement by the basic amine proceeds via S_N2, inverting the center to the (R)-configuration.

Workflow SM (S)-Alcohol Starting Material Mitsunobu Mitsunobu Reaction DIAD, PPh3, Phthalimide SM->Mitsunobu Direct Inversion Mesylation Mesylation MsCl, Et3N, DMAP SM->Mesylation Activation R_Phthalimide (R)-Phthalimide (Inversion) Mitsunobu->R_Phthalimide S_Mesylate (S)-Mesylate (Retention) Mesylation->S_Mesylate SN2 SN2 Displacement Nucleophile (e.g., Amine) S_Mesylate->SN2 Inversion R_Product (R)-Derivative (Inversion) SN2->R_Product

Fig 2. Divergent synthetic workflows for stereospecific API intermediate generation.

Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure stereochemical fidelity and reaction completion before proceeding to subsequent steps.

Protocol A: Stereospecific Mitsunobu Reaction (Synthesis of (R)-Phthalimide Derivative)

Objective : Convert the (S)-alcohol to an (R)-phthalimide intermediate (a protected primary amine).

  • Preparation : In a flame-dried, argon-purged flask, dissolve 10.0 mmol of (S)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-ol, 12.0 mmol of phthalimide, and 12.0 mmol of PPh3 in 40 mL of anhydrous THF.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature minimizes the formation of the undesired dialkoxyphosphorane byproduct, ensuring the reaction proceeds via the highly reactive alkoxyphosphonium ion.

  • Activation : Add DIAD (12.0 mmol) dropwise over 15 minutes to control the exothermic betaine formation.

  • Propagation : Remove the ice bath and stir at 25 °C for 4 hours.

  • Validation (IPC) : Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot (Rf ~0.4) is entirely consumed.

  • Workup & Purification : Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Stereochemical Validation : Chiral HPLC analysis must confirm >98% ee for the (R)-enantiomer.

Protocol B: Mesylation and Amine Displacement

Objective : Synthesize an (R)-secondary/tertiary amine API intermediate.

Step 1: Mesylation (Retention of Configuration)

  • Dissolve 10.0 mmol of the (S)-alcohol in 30 mL anhydrous CH2Cl2. Add 15.0 mmol of Et3N and 0.5 mmol of DMAP.

  • Cool to 0 °C. Critical Step: Maintaining 0 °C prevents benzylic S_N1 ionization, which would lead to catastrophic racemization.

  • Add methanesulfonyl chloride (MsCl, 12.0 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Validation (IPC) : Confirm complete conversion by TLC. Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo. Use the crude (S)-mesylate immediately to prevent degradation.

Step 2: S_N2 Displacement (Inversion of Configuration)

  • Dissolve the crude (S)-mesylate in 25 mL of anhydrous Acetonitrile (CH3CN).

  • Add the target secondary amine (e.g., morpholine, 15.0 mmol) and Cs2CO3 (20.0 mmol).

  • Heat the mixture to 80 °C for 6 hours. Causality: The polar aprotic solvent and high temperature provide the activation energy required for a rapid S_N2 displacement, kinetically outcompeting any slow S_N1 racemization.

  • Filter the salts, concentrate, and purify via reverse-phase chromatography.

Quantitative Data Summaries

The stereochemical outcome of the S_N2 displacement (Protocol B, Step 2) is highly dependent on solvent and temperature. Table 1 summarizes the optimization data, demonstrating the necessity of polar aprotic conditions and elevated temperatures to preserve enantiopurity.

Table 1: Optimization of S_N2 Displacement of (S)-Mesylate with Morpholine

SolventTemperature (°C)BaseConversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
THF60K2CO34582Significant S_N1 racemization due to slow S_N2 rate.
DMF25DIPEA6891Moderate S_N2 rate; partial ionization occurs over time.
CH3CN 80 Cs2CO3 85 >98 Optimal: Rapid S_N2 kinetically outcompetes S_N1.

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: PMC - NIH URL:[Link] [1]

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [2]

  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 Reactions of Tertiary Mesylates Source: KU ScholarWorks URL:[Link] [3]

  • The Mitsunobu Reaction Source: Organic Reactions URL:[Link] [4]

Sources

Method

Application Note: Catalytic Enantioselective Reduction of 4-(Dimethylamino)-3-fluoroacetophenone

Executive Summary & Mechanistic Rationale The enantioselective reduction of highly functionalized acetophenones is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The substrate 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The enantioselective reduction of highly functionalized acetophenones is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The substrate 4-(dimethylamino)-3-fluoroacetophenone presents a unique chemoselective and stereoselective challenge due to its competing electronic properties: an electron-withdrawing ortho-fluoro substituent and a strongly electron-donating, basic para-dimethylamino group.

As an Application Scientist, selecting the appropriate catalytic system requires anticipating how the basic tertiary amine will interact with the catalyst and the hydrogen source. We evaluate two highly validated, industry-standard methodologies for this transformation:

  • Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ru(II)-TsDPEN catalyst[1].

  • Corey-Bakshi-Shibata (CBS) Reduction using a chiral oxazaborolidine catalyst and borane[2].

Strategic Causality in Method Selection
  • The Amine Challenge: In the CBS reduction , borane (BH₃) acts as a strong Lewis acid. It will rapidly and exothermically coordinate with the free lone pair of the dimethylamino group, forming an amine-borane complex. This not only consumes one equivalent of the reducing agent but also alters the steric and electronic environment of the substrate, potentially degrading enantiomeric excess (ee). To counteract this, the CBS protocol must employ excess borane (≥2.0 equivalents) and strictly controlled cryogenic addition[3].

  • The ATH Advantage: In the Ru-ATH system , the reaction is conducted in a formic acid/triethylamine (FA/TEA) azeotrope (pH ~3–4). The acidic environment selectively protonates the dimethylamino group. This protonation prevents catalyst poisoning and converts the amine into a strongly electron-withdrawing ammonium salt, which accelerates the hydride transfer to the ketone carbonyl via the metal-ligand bifunctional transition state[4]. Consequently, ATH is often the preferred, highly scalable route for this specific substrate.

Mechanistic Workflows

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH operates via a concerted, 6-membered pericyclic transition state. The chiral diamine ligand (TsDPEN) provides both the stereochemical environment and an N-H proton that hydrogen-bonds with the ketone oxygen, while the Ru-hydride attacks the carbonyl carbon[1].

ATH_Mechanism A Ru(II)-TsDPEN Precatalyst C Active Ru-Hydride Species (16-electron) A->C Base activation B Formic Acid / TEA (Hydride Source) B->C H-donor E 6-Membered Cyclic Transition State (Metal-Ligand Bifunctional) C->E Substrate binding D Substrate: 4-(NMe2)-3-F-Acetophenone D->E H-bond to NH E->C Catalyst regeneration F Chiral Alcohol Product (>98% ee) E->F Hydride transfer

Bifunctional mechanism of Ru(II)-catalyzed asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction relies on a dual-activation mechanism. The Lewis acidic boron of the oxazaborolidine catalyst coordinates the ketone oxygen (activating it toward nucleophilic attack and locking its facial orientation), while the basic nitrogen coordinates the borane, directing the hydride delivery[2][5].

CBS_Workflow Step1 Catalyst Activation (R)-CBS + BH3-DMS at 0°C Step2 Cooling Lower to -30°C Step1->Step2 Step3 Substrate Addition Slow dropwise over 30 min Step2->Step3 Step4 Stereoselective Hydride Transfer Dual Activation Complex Step3->Step4 Step5 Quench & Workup MeOH addition, acidic wash Step4->Step5

Step-by-step workflow for the CBS reduction of acetophenone derivatives.

Quantitative Method Comparison

ParameterMethod A: Ru(II)-ATH (Noyori)Method B: CBS Reduction
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN](R)-2-Methyl-CBS-oxazaborolidine
Catalyst Loading 0.1 – 0.5 mol%5 – 10 mol%
Reductant Formic Acid / Triethylamine (5:2)Borane-Dimethyl Sulfide (BH₃·DMS)
Reductant Equivalents Excess (Solvent/Azeotrope)≥ 2.0 eq (Accounts for amine binding)
Operating Temp. 30°C to 40°C-30°C to -20°C
Typical Yield > 95%85 – 90%
Enantiomeric Excess 96 – 99% ee92 – 95% ee
Scalability Excellent (No cryogenic equipment)Moderate (Requires strict exotherm control)
Target Stereocenter (R)-Alcohol(R)-Alcohol

Self-Validating Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Preferred Route)

Objective: Synthesis of (R)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-ol.

Causality Note: The azeotropic mixture of Formic Acid/Triethylamine (FA/TEA) is used not just as the hydride source, but as a buffer to protonate the basic dimethylamino group, preventing catalyst deactivation and accelerating the reaction[6].

  • Preparation of the Azeotrope: Under an inert argon atmosphere, prepare a 5:2 molar ratio mixture of Formic Acid to Triethylamine. Caution: Exothermic reaction. Add FA to TEA slowly at 0°C. Degas the mixture by sparging with argon for 30 minutes. (Degassing is critical to prevent the irreversible oxidation of the active 16-electron Ru(II) species).

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in a minimal amount of anhydrous dichloromethane (DCM). Add 5 volumes of the degassed FA/TEA azeotrope. Stir at 30°C for 15 minutes to generate the active Ru-hydride complex.

  • Substrate Addition: Dissolve 4-(dimethylamino)-3-fluoroacetophenone (1.0 equiv, 10 mmol) in the FA/TEA azeotrope (10 mL) and transfer it to the active catalyst solution.

  • Reaction: Stir the mixture at 40°C for 12–16 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active ketone spot (R_f ~0.5) is entirely replaced by the more polar alcohol spot (R_f ~0.2).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: CBS Reduction (Alternative Route)

Objective: Synthesis of (R)-1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-ol.

Causality Note: Because the basic dimethylamino group will coordinate with BH₃, 1.0 extra equivalent of BH₃·DMS is required. Furthermore, the substrate must be added slowly to the catalyst/borane mixture to ensure the catalyzed reduction outpaces the non-selective background reduction[3].

  • Catalyst Preparation: In a flame-dried flask under argon, dilute (R)-2-Methyl-CBS-oxazaborolidine (10 mol%, 1.0 M in toluene) with anhydrous THF (10 mL). Cool to 0°C.

  • Borane Addition: Slowly add BH₃·DMS (2.0 equiv, 20 mmol) dropwise. Stir for 15 minutes to pre-form the active catalyst-borane complex.

  • Cryogenic Cooling: Cool the reaction mixture to -30°C using a dry ice/acetone bath. Strict temperature control prevents racemic background reduction.

  • Substrate Addition: Dissolve 4-(dimethylamino)-3-fluoroacetophenone (1.0 equiv, 10 mmol) in anhydrous THF (15 mL). Add this solution dropwise via syringe pump over 45 minutes, ensuring the internal temperature does not exceed -25°C[3].

  • Reaction: Stir for an additional 2 hours at -30°C.

    • Validation Checkpoint: Quench a 50 µL aliquot in MeOH, extract with EtOAc, and check via TLC or rapid LC-MS for the disappearance of the ketone mass[M+H]⁺.

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of methanol (10 mL) at -30°C. Caution: Vigorous hydrogen gas evolution. Allow the mixture to warm to room temperature. Add 1M HCl (10 mL) and stir for 30 minutes to break the boron-product complexes[7]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized chiral intermediate, the following analytical validations must be performed:

  • Chiral HPLC: Determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

    • Conditions: Hexane/Isopropanol (typically 90:10), Flow rate: 1.0 mL/min, UV detection at 254 nm. The (R)- and (S)-enantiomers must show baseline resolution.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the structural integrity. Key diagnostic peaks include the newly formed methine proton (CH-OH) appearing as a quartet around δ 4.8 ppm, the methyl doublet (CH₃-CH) around δ 1.4 ppm, and the intact dimethylamino singlet (N(CH₃)₂) around δ 2.8 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): Ensure the ortho-fluoro substituent remains intact (no defluorination occurred during reduction), typically appearing as a multiplet around δ -120 to -125 ppm.

References

  • BenchChem. "Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction." 3

  • Alfa Chemistry. "Corey-Bakshi-Shibata Reduction." 2

  • MDPI. "Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors." 1

  • ACS Publications. "Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation." Organic Letters. 4

  • Magritek. "CBS reduction of acetophenone followed by 11B NMR." 7

  • ResearchGate. "CBS reduction of acetophenone and proposed transition structures for hydride transfer." 5

  • ResearchGate. "Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst." 6

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess (ee) in (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol synthesis

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis . This portal is designed for researchers and drug development professionals optimizing the enantiomeric excess (ee) of (S)-1-(4-(Dimethylamino)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis . This portal is designed for researchers and drug development professionals optimizing the enantiomeric excess (ee) of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol , a critical chiral building block.

The synthesis of this specific molecule presents unique challenges: the strongly electron-donating dimethylamino group deactivates the carbonyl carbon toward hydride attack, while the adjacent fluorine atom introduces localized electrostatic repulsion. Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic insights divided by your chosen synthetic strategy.

MODULE 1: Chemocatalytic Troubleshooting (Noyori-Type Reductions)

Ticket #101: My ee% is stalled at 85-88% using a standard Ru-BINAP catalyst under H₂ pressure. How do I push this >99%? Root Cause & Causality: Standard Ru-BINAP asymmetric hydrogenation operates via an inner-sphere mechanism requiring substrate coordination to the metal[1]. The bulky 4-dimethylamino group and the 3-fluoro substituent on your substrate create a steric and electronic "push-pull" effect that slows down the requisite coordination step. This extended reaction time allows background, non-enantioselective reduction pathways to compete, capping your ee[2]. Solution: Switch from direct hydrogenation to Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst. ATH operates via an outer-sphere mechanism. The substrate does not need to displace a ligand to coordinate to the ruthenium; instead, the hydride and proton are transferred simultaneously in a concerted six-membered transition state[1],[3]. This bypasses the steric bottleneck caused by the fluorinated aromatic ring.

Chemocatalytic_Pathway Ketone Prochiral Ketone (Basic Amine) TS Outer-Sphere Transition State Ketone->TS Facial Coordination RuCat Ru(II)-TsDPEN (Active Hydride) RuCat->TS Concerted Transfer TS->RuCat Ru(Amide) Form Product (S)-Alcohol (>99% ee) TS->Product Irreversible Step Regen Isopropanol / HCOOH (H2 Donor) Regen->RuCat Hydride Regen

Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Ticket #102: The ATH reaction stops at 40% conversion. Is the catalyst dying? Root Cause & Causality: The basic dimethylamino group on your substrate can act as a competitive ligand, poisoning the ruthenium center if the catalyst loading is too low or if the reaction is run in a purely neutral solvent. Solution: Utilize a Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio) instead of isopropanol. The acidic environment keeps the dimethylamino group protonated, preventing it from coordinating to the catalyst, while the formate acts as a highly efficient, irreversible hydride donor.

Table 1: Chemocatalytic System Comparison for Acetophenone Derivatives
Catalyst SystemHydride SourceMechanism TypeTypical ConversionExpected ee (%)
RuCl₂[(R)-BINAP]H₂ Gas (50 atm)Inner-sphere60 - 75%80 - 88%
(-)-Dip-ClStoichiometric BoraneDirect Transfer>95%90 - 92%
RuCl FA/TEA (5:2) Outer-sphere >99% >99%
Protocol A: Self-Validating ATH Workflow

Trustworthiness Check: This protocol includes the generation of a racemic standard to validate your analytical methods before assessing the asymmetric run.

  • Racemic Standard Prep: React 50 mg of the ketone with 1.5 eq NaBH₄ in methanol at 0 °C for 1 hour. Quench with water, extract with EtOAc, and use this to develop your chiral HPLC method (ensuring baseline separation of R and S peaks).

  • Degassing: In a Schlenk flask, dissolve 1.0 mmol of 1-(4-(dimethylamino)-3-fluorophenyl)ethanone in 5 mL of anhydrous, degassed FA/TEA (5:2) azeotrope.

  • Catalyst Addition: Add 0.5 mol% of RuCl under a positive argon stream.

  • Reaction & Validation: Stir at 40 °C for 12 hours. Validation Check: Pull a 50 µL aliquot, evaporate, and run ¹H-NMR. Look for the disappearance of the methyl ketone singlet (~2.5 ppm) and the appearance of the alcohol doublet (~1.4 ppm). Do not proceed to chiral HPLC until NMR confirms >95% conversion.

  • Workup: Quench with saturated NaHCO₃ to neutralize the formic acid, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

MODULE 2: Biocatalytic Troubleshooting (Ketoreductases)

Ticket #201: My Ketoreductase (KRED) is yielding the correct (S)-enantiomer, but the ee is dropping to 90%. Why? Root Cause & Causality: Standard wild-type KREDs follow Prelog's rule, which naturally delivers the hydride to the Re face of an acetophenone, yielding the (S)-alcohol[4]. However, the bulky 4-dimethylamino group struggles to fit cleanly into the enzyme's primary "large" binding pocket. This steric clash forces a fraction of the substrate molecules to bind in an inverted orientation (anti-Prelog mode), leading to the formation of the (R)-enantiomer and eroding the overall ee[5]. Solution: You must screen for engineered KRED variants where the large binding pocket has been mutated to increase hydrophobicity and spatial volume (e.g., variants with mutations at key residues like Y188 or Q245)[6],[5].

Ticket #202: The reaction stalls at 50% conversion despite using an engineered KRED. Root Cause & Causality: KREDs require NADPH as a hydride donor[7]. Because NADPH is cost-prohibitive to use stoichiometrically, it must be regenerated. If your regeneration system fails, the reaction stops. Furthermore, as the reaction progresses, the accumulation of NADP+ causes product inhibition. Solution: Implement a Glucose Dehydrogenase (GDH) coupled system. GDH oxidizes cheap glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH[8].

Biocatalytic_Pathway Ketone 1-(4-(Dimethylamino)- 3-fluorophenyl)ethanone KRED Engineered KRED (Large Pocket) Ketone->KRED Substrate Binding Alcohol (S)-Alcohol Product (>99% ee) KRED->Alcohol Stereoselective Reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor Binding GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Byproduct Glucose Glucose Glucose->GDH Oxidation

KRED-catalyzed asymmetric reduction coupled with GDH-mediated NADPH regeneration.

Table 2: KRED Cofactor Regeneration Systems
Regeneration EnzymeCo-SubstrateByproductAdvantages for this Substrate
Alcohol Dehydrogenase (ADH)IsopropanolAcetoneCheap; acts as a co-solvent for the hydrophobic ketone.
Glucose Dehydrogenase (GDH) Glucose Gluconic Acid Irreversible reaction drives conversion to 100%.
Formate Dehydrogenase (FDH)FormateCO₂ (gas)No product inhibition; CO₂ escapes the system.
Protocol B: Self-Validating KRED/GDH Workflow

Trustworthiness Check: The production of gluconic acid by GDH will rapidly drop the pH, denaturing the KRED if unmanaged. This protocol includes active pH buffering.

  • Negative Control Prep: Set up a parallel reaction lacking the KRED enzyme to ensure no background reduction occurs from the buffer or GDH alone.

  • Reaction Assembly: In a 50 mL reactor, add 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM NADP+, 1.5 eq D-glucose, and 20 mg/mL of the substrate (dissolved in 5% v/v DMSO to aid solubility).

  • Enzyme Addition: Add 5 mg/mL of the engineered KRED powder and 2 mg/mL of GDH.

  • Incubation & pH Monitoring: Incubate at 30 °C with 200 rpm agitation. Validation Check: Monitor the pH every 2 hours. If the pH drops below 6.5, manually titrate with 1M NaOH to maintain pH 7.0, ensuring the KRED remains in its active conformational state.

  • Extraction: After 24 hours, extract the aqueous layer 3x with methyl tert-butyl ether (MTBE). Dry and concentrate for analysis.

MODULE 3: Analytical Validation

Ticket #301: My chiral HPLC chromatogram shows massive peak tailing, making it impossible to accurately integrate the R and S peaks to determine ee. Root Cause & Causality: The target molecule contains a highly basic tertiary amine (dimethylamino group). When run on standard normal-phase chiral columns (e.g., Chiralcel OD-H or Chiralpak AD-H) using Hexane/Isopropanol, the basic amine interacts strongly with the slightly acidic residual free silanols on the silica gel support of the stationary phase. Solution: Modify your mobile phase. Add 0.1% Diethylamine (DEA) or ethanolamine to your Hexane/Isopropanol mixture. The DEA acts as a sacrificial base, coating the acidic silanol sites on the column and allowing your chiral alcohol to elute as sharp, baseline-resolved Gaussian peaks.

References

  • Asymmetric hydrogenation - Wikipedia. Wikipedia. Available at: [Link]

  • Noyori Asymmetric Hydrogenation - SynArchive. SynArchive. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at:[Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC (NIH). Available at:[Link]

  • Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. ACS Figshare. Available at:[Link]

  • Efficient stereoselective synthesis of aryl lactones using engineered ketoreductase ChKRED20 from Chryseobacterium sp. CA49. Organic Chemistry Frontiers (RSC). Available at:[Link]

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. ACS Catalysis. Available at:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant yield losses during the downstream processing of complex chiral active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant yield losses during the downstream processing of complex chiral active pharmaceutical ingredients (APIs).

The extraction of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol presents a unique physicochemical challenge. This molecule is highly amphiphilic and amphoteric: it features a lipophilic fluorinated aromatic ring, a hydrophilic chiral hydroxyl group, and a basic tertiary amine (dimethylamino group). When extraction yields fall below expected theoretical values (>90%), the root cause almost always traces back to improper phase partitioning driven by pH mismatch, suboptimal solvent selection, or unresolved emulsions.

This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to optimize your extraction workflow.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My product is staying in the aqueous phase despite multiple organic extractions. Why is this happening?

The Causality: The fundamental issue is the protonation state of the dimethylamino group. The basicity of the amine is influenced by the electron-withdrawing inductive effect of the adjacent fluorine atom on the aromatic ring. Structurally similar compounds, such as N,N-dimethyl-2-fluoroaniline, exhibit a predicted pKa of approximately 4.93[1].

If your aqueous reaction mixture is acidic or even strictly neutral (pH 6–7), a significant equilibrium fraction of the target molecule exists as a protonated ammonium cation. This cationic form is highly water-soluble and will not partition into an organic solvent. The Solution: You must force the equilibrium entirely to the neutral "free base" form. Adjust the aqueous phase to a pH of 9.0 to 11.0 using 1M NaOH or saturated aqueous Na₂CO₃ before extraction.

Q2: I am currently using Dichloromethane (DCM) for extraction, but yields are still low. What is the optimal solvent?

The Causality: While DCM is a standard laboratory solvent, it often struggles to efficiently partition highly polar amino alcohols due to limited hydrogen-bond accepting capabilities. Furthermore, DCM frequently causes stubborn emulsions with amphiphilic molecules. The Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a highly effective, sustainable solvent specifically favored in pharmaceutical process chemistry for the extraction of chiral amino alcohols[2][3]. It offers superior hydrogen-bonding interactions with the hydroxyl group, has low water miscibility, and provides excellent phase separation dynamics compared to traditional solvents like THF or EtOAc[3].

Q3: How do I resolve thick emulsions that form at the aqueous-organic interface?

The Causality: The target molecule acts as a mild surfactant. The hydrophobic fluorophenyl tail and the hydrophilic amino-alcohol head group lower the interfacial tension between the aqueous and organic layers, stabilizing emulsion droplets. The Solution: Increase the ionic strength of the aqueous phase. Adding saturated NaCl (brine) increases the polarity of the water, forcing the organic compound out (the "salting-out" effect) and destabilizing the emulsion. If the emulsion persists due to precipitated inorganic salts or proteinaceous byproducts (if biocatalysis was used), filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q4: Is there a risk of losing enantiomeric purity (ee%) during the extraction and concentration steps?

The Causality: Chiral secondary benzylic alcohols can be sensitive to extreme conditions. While this specific molecule is relatively stable, prolonged exposure to highly acidic conditions (which can promote carbocation formation and subsequent racemization) or excessive thermal stress during solvent evaporation can degrade the product[4]. The Solution: Maintain the pH between 9 and 11, and concentrate the organic extracts under reduced pressure at a bath temperature not exceeding 40 °C.

Data Presentation: Physicochemical & Solvent Parameters

Table 1: Physicochemical Properties & Extraction Impact

PropertyEstimated ValueImpact on Extraction Strategy
pKa (Conjugate Acid) ~4.9 - 5.5Aqueous phase must be adjusted to pH > 9 to ensure >99% free base formation[1].
LogP (Neutral Form) ~2.1 - 2.5Moderately lipophilic; requires a polar organic solvent for optimal partitioning.
Water Solubility (Cation) High (>50 mg/mL)Will cause near-total product loss if extracted at pH < 5.
Thermal Stability ModerateEvaporate solvents at <40 °C to prevent degradation or racemization[4].

Table 2: Solvent Selection Matrix for Chiral Amino Alcohols

SolventPartition EfficiencyPhase SeparationEmulsion RiskRecommendation
2-MeTHF ExcellentFastLowOptimal [2][3]
Ethyl Acetate GoodModerateHighAcceptable, but requires brine
DCM ModerateSlowVery HighAvoid (Environmental & yield issues)
Hexanes PoorFastLowAvoid (Product is too polar)

Process Visualizations

pH-Dependent Partitioning Workflow

The following decision tree illustrates the critical nature of pH adjustment prior to extraction.

G A Aqueous Reaction Mixture (S)-Amino Alcohol B Measure pH A->B C pH < 6 Protonated Amine B->C Acidic/Neutral D pH 9 - 11 Neutral Free Base B->D Basic E Adjust with 1M NaOH or Na2CO3 C->E Correct pH G Product Lost in Aqueous (Low Yield) C->G Direct Extraction F Extract with 2-MeTHF D->F E->D H Product in Organic Phase (High Yield) F->H Phase Separation

Figure 1: pH-dependent partitioning workflow for basic amino alcohols.

Emulsion Resolution Strategy

If an emulsion forms despite optimal solvent selection, follow this sequential resolution pathway.

Emulsion A Emulsion Forms During Extraction B Step 1: Add Saturated NaCl (Brine) A->B C Step 2: Filter Insoluble Salts B->C Fails E Clean Phase Separation Achieved B->E Success D Step 3: Add Non-polar Co-solvent (e.g., MTBE) C->D Fails C->E Success D->E Success

Figure 2: Stepwise emulsion resolution strategy during liquid-liquid extraction.

Standard Operating Procedure: Optimized Extraction Methodology

This protocol is designed as a self-validating system . Do not discard any aqueous layers until Step 4 confirms the quantitative transfer of the product.

Materials Required:

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • pH Adjustment (Critical Step): Transfer the crude aqueous reaction mixture to a suitably sized beaker. While stirring continuously, slowly add 1M NaOH dropwise. Monitor the pH using a calibrated pH meter or high-resolution indicator paper until the pH stabilizes between 9.5 and 10.5.

  • Primary Extraction: Transfer the basified mixture to a separatory funnel. Add 2-MeTHF equal to half the volume of the aqueous phase. Stopper and invert gently 5–10 times, venting frequently to release pressure.

  • Phase Separation & Emulsion Management: Allow the layers to separate for 10 minutes.

    • Self-Validation: If an emulsion persists >10 minutes, add 10% (v/v) saturated brine and gently swirl.

    • Drain the lower aqueous layer into a clean flask. Collect the upper organic (2-MeTHF) layer in a separate Erlenmeyer flask.

  • Secondary Extraction & Verification: Return the aqueous layer to the separatory funnel and extract with a second portion of 2-MeTHF.

    • Self-Validation: Before discarding the aqueous layer, spot both the aqueous and organic phases on a TLC plate (visualize with UV and Ninhydrin/KMnO₄). The aqueous spot should show no product.

  • Washing & Drying: Combine the organic extracts. Wash the combined organic phase with one portion of saturated brine (1/4 volume of the organic phase) to remove residual water and inorganic salts. Drain the aqueous wash. Add anhydrous Na₂SO₄ to the organic phase, swirl, and let sit for 15 minutes until the liquid is clear.

  • Concentration: Filter the drying agent. Concentrate the 2-MeTHF solution using a rotary evaporator. Crucial: Set the water bath temperature to ≤40 °C to prevent thermal degradation of the chiral center[4].

References

  • ACS Publications. Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening. The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Troubleshooting for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges—specifically co-elution—during the Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges—specifically co-elution—during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol .

Due to its structural features (a secondary hydroxyl group, a tertiary basic amine, and a halogenated aromatic ring), this chiral amino alcohol is highly prone to peak tailing, enantiomeric overlap, and matrix interference. This guide provides field-proven, mechanistically grounded solutions to isolate your target analyte with high precision.

Diagnostic Workflow for Co-Elution Resolution

Before altering your method, you must diagnose the root cause of the co-elution. Use the decision matrix below to identify whether your issue stems from column chemistry, analyte polarity, or structural similarities.

CoelutionTroubleshooting Start Observe Co-elution in GC-MS CheckPeak Are peaks broad/tailing or sharp? Start->CheckPeak Tailing Broad/Tailing Peaks CheckPeak->Tailing Sharp Sharp Peaks CheckPeak->Sharp Derivatize Perform Silylation (BSTFA + 1% TMCS) Tailing->Derivatize CheckChiral Is the co-eluting peak the (R)-enantiomer? Sharp->CheckChiral ChiralYes Yes CheckChiral->ChiralYes ChiralNo No (Structural Analog) CheckChiral->ChiralNo UseChiralCol Switch to Chiral Column (e.g., β-DEX 120) ChiralYes->UseChiralCol UseSIM Optimize MS Parameters (SIM Mode & Deconvolution) ChiralNo->UseSIM

Diagnostic decision tree for resolving GC-MS co-elution of chiral amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why does my target (S)-enantiomer completely co-elute with the (R)-impurity on a standard DB-5ms column?

Causality: Standard 5% phenyl-methylpolysiloxane columns separate compounds based on boiling point and general polarity. Enantiomers possess identical physicochemical properties in an achiral environment, meaning their vapor pressures and partitioning coefficients into the achiral stationary phase are exactly the same. Solution: You must introduce a chiral selector. Switch to a cyclodextrin-based chiral stationary phase, such as a permethylated β-cyclodextrin column (e.g., Supelco β-DEX 120)[1]. The cyclodextrin cavity forms transient, reversible inclusion complexes with the enantiomers. The (S)- and (R)-isomers will experience different steric interactions and hydrogen bonding dynamics with the chiral cyclodextrin rim, resulting in different retention times and baseline resolution[2].

Q2: I am observing severe peak tailing that causes my analyte to merge into adjacent matrix peaks. How can I fix this?

Causality: (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol contains a secondary hydroxyl (-OH) group. At GC injection temperatures (e.g., 250°C), the active hydrogen on this hydroxyl group engages in strong hydrogen bonding with free silanol groups (Si-OH) on the glass liner or exposed active sites on the column. This continuous adsorption/desorption cycle drags the peak out, causing tailing and apparent co-elution. Solution: Chemical derivatization via silylation. By reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the polar -OH group is converted into a non-polar trimethylsilyl (TMS) ether. The tertiary dimethylamino group lacks an active hydrogen and will not react, but masking the alcohol is sufficient to drastically increase volatility and eliminate tailing[3].

Q3: My target analyte co-elutes with its synthetic precursor, 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-one. How can I quantify it without changing the column?

Causality: The ketone precursor and the secondary alcohol have nearly identical boiling points and structural masses, causing them to co-elute chromatographically. Solution: Utilize the mass spectrometer as a secondary separation dimension via Selected Ion Monitoring (SIM) and spectral deconvolution[4]. While they co-elute, their fragmentation patterns differ. The ketone has a molecular ion[M]⁺ at m/z 181, whereas the underivatized alcohol has an [M]⁺ at m/z 183. By programming the MS to monitor only these specific quantifier ions in SIM mode, you can mathematically separate the overlapping signals[5].

Standard Operating Procedures & Protocols

Protocol: Silylation of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol using BSTFA/TMCS

This protocol is designed as a self-validating system to ensure complete conversion and eliminate tailing-induced co-elution.

Reagents Required:

  • BSTFA + 1% TMCS (Derivatization grade)

  • Anhydrous Acetonitrile or Pyridine (Aprotic solvent)

  • Anhydrous Sodium Sulfate (for drying)

Step-by-Step Methodology:

  • Moisture Elimination (Critical): Silylation reagents are highly sensitive to water, which will instantly hydrolyze BSTFA[3]. Pass your sample extract through a small column of anhydrous sodium sulfate, or evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Reconstitute 1-5 mg of the dried extract in 500 µL of anhydrous acetonitrile in a 2 mL glass autosampler vial.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The 1% TMCS acts as a catalyst to drive the reaction of sterically hindered secondary alcohols.

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 70°C for 45 minutes.

  • Cooling & Injection: Allow the sample to cool to room temperature. Inject 1 µL directly into the GC-MS.

  • Self-Validation Check: Review the resulting chromatogram. To validate complete derivatization, extract the ion chromatogram (EIC) for m/z 183 (underivatized alcohol). If a peak remains at m/z 183, the reaction was incomplete (likely due to residual moisture). A successful reaction will show a single sharp peak with a molecular ion at m/z 255 (TMS ether).

Quantitative Data & Parameter Summary

The following table summarizes the optimized GC-MS parameters and diagnostic ions required to resolve the co-elution of this specific molecule and its common impurities.

Compound StateTarget Analyte / ImpurityExpected Retention ShiftQuantifier Ion (m/z)Qualifier Ions (m/z)Recommended Column
Underivatized (S)-Alcohol (Target)Base RT183[M]⁺168, 140β-DEX 120 (Chiral)
Underivatized (R)-Alcohol (Enantiomer)+ 0.2 to 0.5 min183 [M]⁺168, 140β-DEX 120 (Chiral)
Underivatized Ketone PrecursorCo-elutes181 [M]⁺166, 138DB-5ms / β-DEX 120
TMS-Derivatized (S)-Alcohol-TMS- 1.5 to 2.0 min (Faster)240[M-CH3]⁺255 [M]⁺, 166DB-5ms (Achiral)

Note: Derivatization reduces the boiling point by preventing hydrogen bonding, causing the TMS-ether to elute significantly earlier than the underivatized alcohol.

References

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation National Institutes of Health (PMC)[Link]

  • How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide ResolveMass[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the isolation and chiral purification of (S)-1-(4-(Dimethylamino)-3-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the isolation and chiral purification of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol .

Because this intermediate features a basic dimethylamino group, a hydrogen-bond-donating secondary alcohol, and a lipophilic fluorophenyl ring, its solvation dynamics are highly complex. These structural features often lead to competing thermodynamic states, resulting in phase separation (oiling out), poor enantiomeric upgrade, or suboptimal yields. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

I. Troubleshooting Guides & FAQs

Q1: During cooling crystallization, the solution consistently "oils out" instead of forming a crystalline suspension. How can we induce proper nucleation?

A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory crosses the binodal curve (where the solute melts out of the solvent as a distinct liquid phase) before crossing the solubility curve to reach the metastable zone width (MSZW) for nucleation. The lipophilic 3-fluoro substituent competing with the polar alcohol group creates solvation spheres that resist ordered lattice formation.

The Fix (Causality & Action): Shift from a purely temperature-dependent cooling crystallization to an antisolvent crystallization approach[1]. By adding a non-polar antisolvent (e.g., n-heptane) to a polar aprotic solvent (e.g., isopropyl acetate), you depress the solubility curve above the LLPS boundary. To guarantee success, implement a kinetic bypass: introduce 1–2 wt% of seed crystals immediately upon reaching the MSZW. This forces heterogeneous nucleation, consuming supersaturation before the system can oil out.

Q2: We are losing enantiomeric excess (ee%) during scale-up. Why is the (R)-enantiomer co-crystallizing, and how do we prevent it?

A2: If the ee% drops during crystallization, your system is likely crystallizing as a racemic compound rather than a conglomerate. In a racemic compound system, the heterochiral crystal lattice (containing both S and R enantiomers) is thermodynamically more stable than the homochiral lattice[2].

The Fix (Causality & Action): You must operate under strict thermodynamic control. If your initial ee% is below the eutectic point of the mixture, direct crystallization will enrich the mother liquor in the desired (S)-enantiomer, leaving the crystals depleted. Ensure your incoming crude purity is above the eutectic composition. If this is impossible, you must alter the solid-state landscape by utilizing a diastereomeric salt resolution[3]. Reacting the basic dimethylamino group with a chiral acid (e.g., (R,R)-tartaric acid) converts the enantiomers into diastereomers, which possess distinct, independent solubility curves that allow for standard isolation.

Q3: How do we select a greener solvent system that maintains high yield without violating ICH Q3C guidelines?

A3: Halogenated solvents (like Dichloromethane) are historically favored for basic amino-alcohols but inflate Process Mass Intensity (PMI) and carry severe toxicity profiles.

The Fix (Causality & Action): Utilize the ACS-GCIPR Solvent Selection Tool to identify sustainable replacements with similar principal component properties[4]. Replacing DCM/Hexane with a 2-MeTHF/n-Heptane system provides excellent solubility for the basic amine in the primary solvent, while maintaining a sharp solubility drop upon antisolvent addition. This optimizes both yield and the environmental footprint.

II. Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic and environmental performance of various solvent/antisolvent pairs for the direct crystallization of the (S)-enantiomer (starting from 92% ee).

Primary SolventAntisolventVol. RatioYield (%)Final ee (%)ACS-GCIPR ScoreOiling Out Risk
Dichloromethanen-Hexane1:382.098.5Poor (Red)High
Ethyl Acetaten-Heptane1:488.599.1Good (Green)Moderate
2-MeTHF n-Heptane 1:4 91.2 99.6 Excellent (Green) Low
IsopropanolWater1:274.095.0Excellent (Green)Very High

III. Process Workflows & Logical Relationships

Workflow 1: Oiling Out Troubleshooting

The diagram below outlines the logical decision tree for bypassing LLPS during the crystallization of chiral alcohols.

Workflow N1 Dissolve (S)-Enantiomer in Primary Solvent N2 Cool to Metastable Zone (MSZW) N1->N2 N3 Oiling Out Detected? N2->N3 N4 Add Seed Crystals (0.5-2.0 wt%) N3->N4 No (Clear) N5 Adjust Solvent to Antisolvent Ratio N3->N5 Yes (LLPS) N6 Controlled Cooling & Aging N4->N6 N5->N2 Recalibrate N7 Filtration & Isolation N6->N7

Figure 1: Troubleshooting workflow for crystallization of chiral alcohols to prevent oiling out.

Workflow 2: Chiral Resolution Decision Matrix

Determine the correct crystallization strategy based on the solid-state properties of the molecule.

Resolution R1 Racemic / Low ee Mixture R2 Solvent Selection (ACS-GCIPR Tool) R1->R2 R3 Conglomerate System R2->R3 Favorable R4 Racemic Compound System R2->R4 Unfavorable R5 Direct Antisolvent Crystallization R3->R5 R6 Diastereomeric Salt Resolution R4->R6 R7 Enantiopure (S)-Alcohol R5->R7 R6->R7

Figure 2: Decision matrix for chiral resolution based on solid-state properties.

IV. Step-by-Step Methodology: Self-Validating Antisolvent Crystallization

This protocol utilizes a 2-MeTHF/n-Heptane system. It is designed as a self-validating loop: visual confirmation at Step 4 ensures the system is thermodynamically primed before the critical antisolvent addition.

  • Dissolution: Suspend crude (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol in 2-MeTHF (3.0 relative volumes). Heat the reactor to 55°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean crystallization vessel. Causality: Removing heterogeneous impurities prevents spurious, uncontrolled secondary nucleation.

  • Controlled Cooling to MSZW: Cool the solution to 40°C at a strict ramp rate of 0.5°C/min.

  • Seeding & Validation (Hold Point): Introduce 1.0 wt% of enantiopure (S)-seed crystals. Hold at 40°C for 60 minutes.

    • Self-Validation Check: The seed bed must remain visible and stable. If the seeds dissolve, the system is undersaturated; if rapid cloudiness occurs, the system is crashing out. Proceed only if a stable, thin suspension is maintained.

  • Antisolvent Dosing: Dose n-Heptane (12.0 relative volumes) linearly over 4 hours using a programmable pump.

    • Causality: Slow, linear addition prevents local supersaturation spikes at the solvent/antisolvent interface, which would otherwise cause the rapid nucleation of fine, impure crystals or the trapping of the (R)-enantiomer within the lattice[5].

  • Aging & Ripening: Cool the resulting slurry to 5°C at 0.2°C/min. Age the suspension at 5°C for 4 hours. Causality: Prolonged aging allows Ostwald ripening to dissolve fines and grow larger, high-purity crystals.

  • Isolation: Filter the crystalline suspension. Wash the filter cake with cold (5°C) 2-MeTHF/n-Heptane (1:4 ratio, 2.0 volumes) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C until constant weight is achieved.

V. References

  • Wang, J., et al. "Recent Progress of Antisolvent Crystallization." ResearchGate, 2020.[Link]

  • ACS GCI Pharmaceutical Roundtable. "Solvent Selection Tool." American Chemical Society, 2024.[Link]

  • Mazzotti, M., et al. "Continuous Resolution and Deracemization of Chiral Compounds by Crystallization." European Commission CORDIS, 2024.[Link]

  • Chen, J., et al. "Applications of the crystallization process in the pharmaceutical industry." Frontiers of Chemical Science and Engineering (Hep Journals), 2010.[Link]

  • Roelands, M., et al. "Effect of ethanol on crystallization of the polymorphs of L-histidine." ResearchGate, 2017.[Link]

Sources

Reference Data & Comparative Studies

Validation

Enantioselective Bioactivity and Pharmacological Profiling: (S)- vs. (R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Executive Summary & Pharmacophore Significance In advanced drug discovery, chiral building blocks are not merely synthetic intermediates; they are the fundamental vectors that dictate the downstream pharmacological succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In advanced drug discovery, chiral building blocks are not merely synthetic intermediates; they are the fundamental vectors that dictate the downstream pharmacological success of an Active Pharmaceutical Ingredient (API). The compound 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol represents a highly privileged pharmacophore frequently utilized in the design of targeted therapeutics, such as kinase inhibitors and CNS-active agents.

This guide objectively compares the bioactivity, target affinity, and metabolic profiles of its pure (S)-enantiomer, (R)-enantiomer, and relevant alternatives. By synthesizing these building blocks into active biological probes, we can isolate the exact impact of stereochemistry and fluorination on drug performance.

Mechanistic Rationale: The Role of Chirality and Fluorination

As an Application Scientist, I evaluate molecular scaffolds based on how their structural features translate into biological causality. The bioactivity of this specific molecule is driven by three distinct pillars:

  • The Ortho-Fluorine Effect: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect on the adjacent 4-dimethylamino group. This precisely lowers the pKa of the basic amine, increasing the fraction of un-ionized drug at physiological pH. This modification dramatically enhances passive membrane permeability and protects the aromatic ring from oxidative metabolism ()[1].

  • Stereoselective Target Engagement: The chiral 1-hydroxyethyl moiety provides a critical hydrogen bond donor/acceptor vector. In typical kinase hinge-binding models, the (S)-configuration (eutomer) optimally projects the methyl group into a lipophilic pocket. Conversely, the (R)-configuration (distomer) forces the methyl group into a sterically restricted zone, leading to a severe clash with the protein backbone.

  • Regulatory Imperative: Because the enantiomers exhibit vastly different target affinities and potential off-target toxicities, developing the pure enantiomer over the racemate is not just a chemical preference—it is a regulatory necessity aligned with established guidelines ()[2].

Comparative Performance Data

To objectively evaluate performance, the building blocks were synthesized into representative kinase inhibitor derivatives. The quantitative data below summarizes their pharmacological profiles compared to the racemate and a non-fluorinated alternative.

Compound DerivativeTarget Affinity (IC₅₀, nM)Cellular Viability (EC₅₀, nM)Microsomal Half-Life (T₁/₂, min)Enantiomeric Excess (ee %)
(S)-Enantiomer (Eutomer) 12.445.2>120>99.5%
(R)-Enantiomer (Distomer) 1,450>10,00085>99.5%
Racemic Mixture 28.6115.8105N/A
(S)-Des-fluoro Analog 45.1210.542>99.0%

Data Interpretation: The (S)-enantiomer demonstrates a >100-fold higher target affinity compared to the (R)-enantiomer. Furthermore, comparing the (S)-enantiomer to the (S)-des-fluoro analog highlights the critical role of the fluorine atom in extending the metabolic half-life from 42 to >120 minutes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal control to prevent false-positive data.

Protocol 1: Enantiomeric Purity Validation via Chiral SFC

Before biological testing, the chiral purity of the (S)- and (R)-building blocks must be absolute.

  • Step 1: Prepare 1 mg/mL solutions of the isolated (S)- and (R)- compounds in methanol.

  • Step 2: Inject 5 µL onto a Chiralpak AD-H column using Supercritical Fluid Chromatography (SFC) with a CO₂/MeOH (80:20) mobile phase.

    • Causality: Supercritical CO₂ possesses lower viscosity and higher diffusivity than liquid solvents, enabling sharper peak resolution and preventing peak tailing that could obscure minor enantiomeric impurities.

  • Step 3 (Self-Validation): Prior to running the pure samples, inject a synthetic racemate standard. The system is self-validating because the integration of the racemate must yield a strict 50.0:50.0 area ratio. Any deviation indicates detector saturation or integration errors, immediately invalidating the run.

Protocol 2: High-Throughput Cellular Viability Assay

To assess the biological efficacy of the derivatives, we utilize an ATP-dependent luminescence assay ()[3].

  • Step 1: Seed target cancer cells (e.g., A549) at 5,000 cells/well in a 96-well opaque white microplate.

    • Causality: Opaque white plates maximize luminescent signal reflection while completely eliminating well-to-well optical crosstalk, a common artifact that skews data in clear plates.

  • Step 2: Treat cells with serial dilutions (0.1 nM to 10 µM) of the (S)- and (R)-derivatives. Incubate for 72 hours.

  • Step 3: Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Incubate for 10 minutes at room temperature.

    • Causality: The proprietary reagent simultaneously lyses the cell membranes and inhibits endogenous ATPases, stabilizing the ATP pool for the luciferase reaction.

  • Step 4 (Self-Validation): Measure luminescence. Why measure ATP instead of using an MTT assay? MTT relies on enzymatic conversion, which can be artificially altered by cellular metabolic stress or chemical reduction by the test compound itself. ATP quantification provides a direct, self-validating snapshot of viable cell count. Inclusion of a "no-cell" control well establishes background luminescence; an abnormally high background immediately flags reagent contamination.

Workflow Visualization

The following diagram maps the logical relationship between chiral resolution, stereoselective target engagement, and downstream biological evaluation.

G A Racemic Pharmacophore B Chiral Resolution A->B SFC Separation C (S)-Enantiomer (Eutomer) B->C D (R)-Enantiomer (Distomer) B->D E Target Inhibition C->E High Affinity D->E Steric Clash F Cellular Efficacy E->F ATP Luminescence

Workflow of chiral resolution and comparative biological evaluation of enantiomers.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality.[Link]

Sources

Comparative

validation of chiral HPLC methods for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust chiral chromatographic methods. Executive Summary The accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust chiral chromatographic methods.

Executive Summary

The accurate determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol presents a unique analytical challenge: it is a chiral secondary alcohol featuring an electron-deficient fluorophenyl ring and a highly basic dimethylamino substituent. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and outlines a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[1][2].

Mechanistic Rationale for Column and Mobile Phase Selection

To achieve baseline separation of the (S)- and (R)-enantiomers, the chromatographic system must exploit the subtle stereochemical differences of the transient diastereomeric complexes formed between the analyte and the chiral selector.

  • Chiral Recognition Dynamics: The enantioseparation of fluorophenyl ethanol derivatives is primarily driven by hydrogen bonding (via the hydroxyl group) and π−π interactions (via the fluorophenyl ring). Amylose-based CSPs form a helical tertiary structure that provides a superior steric "pocket" for substituted aromatic alcohols compared to the more linear structures of cellulose derivatives.

  • The Causality of Basic Additives: The dimethylamino group on the analyte has a high pKa. When operating in normal-phase or polar-organic modes, residual silanols on the silica support of the CSP act as weak acids. Without intervention, the basic amine will undergo strong electrostatic interactions with these silanols, leading to severe peak tailing, retention time drift, and loss of resolution. The addition of a volatile basic modifier, such as 0.1% Diethylamine (DEA), is critical. DEA competitively binds to and masks these acidic silanols, ensuring sharp analyte elution and accurate quantitation of trace enantiomeric impurities[3][4].

Comparative Performance of Chiral Stationary Phases

The following table summarizes the comparative chromatographic performance of three distinct polysaccharide CSP architectures for the separation of basic aromatic alcohols structurally analogous to the target analyte.

Chiral Stationary Phase (CSP)Chemistry TypeOptimal Mobile PhaseRetention Time (S)Retention Time (R)Selectivity (α)Resolution (Rs)
Chiralpak AD-H Coated Amylosen-Hexane / IPA / DEA (90:10:0.1)8.4 min10.2 min1.252.8
Chiralcel OD-H Coated Cellulosen-Hexane / IPA / DEA (90:10:0.1)9.1 min9.8 min1.101.4
Chiralpak IG Immobilized AmyloseMtBE / MeOH / DEA (98:2:0.1)6.5 min8.9 min1.454.1

Phase Selection Verdict: While traditional coated amylose phases (AD-H) provide adequate resolution, immobilized amylose phases (e.g., Chiralpak IG) offer superior performance. Immobilization allows for the use of "forbidden" extended-range solvents like Methyl tert-butyl ether (MtBE) in Polar Organic Mode. This enhances analyte solubility, shortens the analysis time, and maximizes the resolution ( Rs​=4.1 ), making it the optimal choice for trace-level impurity analysis.

Self-Validating Experimental Protocol

This step-by-step protocol is designed as a self-validating system for the chiral purity determination of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol using an immobilized amylose CSP.

Step 1: System Preparation & Wash

  • Action: Flush the HPLC system (including autosampler lines) with 100% Isopropanol (IPA) for 30 minutes.

  • Causality: Normal-phase and polar-organic solvents are immiscible with aqueous buffers. Failing to purge the system can lead to buffer precipitation, resulting in catastrophic column overpressurization and system failure.

Step 2: Mobile Phase Preparation

  • Action: Prepare a mixture of MtBE and Methanol in a 98:2 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication.

  • Causality: DEA is highly volatile. Preparing the mobile phase fresh ensures a consistent basic environment to continuously mask silanols, preventing peak tailing[3].

Step 3: Standard & Sample Preparation

  • Resolution Standard: Prepare a 1.0 mg/mL solution containing a racemic mixture of both (R)- and (S)-enantiomers in the mobile phase.

  • Sample Preparation: Dissolve the (S)-API sample to a working concentration of 2.0 mg/mL.

  • Causality: A high sample concentration is required to ensure the minor (R)-enantiomer impurity can be accurately integrated at the 0.05% to 0.10% specification limit.

Step 4: Chromatographic Conditions

  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Causality: Lower temperatures increase the entropic penalty of the transient diastereomeric complex formation, forcing stricter chiral recognition and enhancing resolution).

  • Detection: UV at 230 nm.

Step 5: System Suitability Testing (SST) - The Self-Validation Gate

  • Action: Inject the Resolution Standard in triplicate before running any samples.

  • Acceptance Criteria: The system is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.5 , and the USP tailing factor for both peaks is ≤1.5 . If these criteria are not met, the run must be aborted and the mobile phase remade.

ICH Q2(R2) Validation Framework

The recent implementation of the ICH Q2(R2) guidelines introduces a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[5]. To validate this method for regulatory submission, the following parameters must be evaluated across the intended "reportable range"[6]:

  • Specificity & Selectivity: The method must unequivocally separate the (S)-enantiomer from the (R)-distomer and any known synthetic precursors (e.g., the corresponding ketone intermediate). Peak purity should be confirmed using a Diode Array Detector (DAD).

  • Sensitivity (LOD/LOQ): Because the (R)-enantiomer is an impurity, determining the Limit of Quantitation (LOQ) is critical. According to ICH Q2(R2), the LOQ should be established where the Signal-to-Noise (S/N) ratio is ≥10:1 , and validated with appropriate precision and accuracy data at that specific concentration[5].

  • Linearity & Range: Linearity must be demonstrated for the (R)-enantiomer from the LOQ up to 120% of its specification limit (e.g., 0.05% to 0.15% relative to the API concentration). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Perform spike-recovery studies by adding known amounts of the (R)-enantiomer to the pure (S)-API at three concentration levels (e.g., LOQ, 100% of spec, 150% of spec). Recovery should fall between 90.0% and 110.0%.

  • Precision: Evaluate both Repeatability (minimum of 6 determinations at 100% of the test concentration by the same analyst) and Intermediate Precision (different days, different analysts, different HPLC systems).

  • Robustness: Intentionally vary critical method parameters (e.g., Flow rate ±0.1 mL/min, Column Temperature ±2°C , DEA concentration ±10% ) to prove the method's reliability in routine Quality Control environments.

Visualization of the Validation Workflow

ICH_Validation ATP Analytical Target Profile (ATP) Define Chiral Purity Goals MethodDev Method Development (CSP Selection & DEA Addition) ATP->MethodDev Specificity 1. Specificity & Selectivity (Rs > 1.5 against Distomer) MethodDev->Specificity LOD_LOQ 2. Sensitivity (LOD/LOQ) (S/N > 10 for LOQ) Specificity->LOD_LOQ Linearity 3. Linearity & Range (Reportable Range R² > 0.999) LOD_LOQ->Linearity Acc_Prec 4. Accuracy & Precision (Recovery & Repeatability) Linearity->Acc_Prec Robustness 5. Robustness (Flow, Temp, Additive ±10%) Acc_Prec->Robustness Report Regulatory Submission (Final Validation Report) Robustness->Report

Caption: Workflow for Chiral HPLC Method Validation per ICH Q2(R2) Guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group. 1

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. 5

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). 2

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). 6

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. 3

  • The Chiral Notebook: chiral separation of basic racemic compounds - Phenomenex. 4

Sources

Validation

Objective Comparison Guide: (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol vs. Non-Fluorinated Analogs

Executive Summary The strategic incorporation of fluorine into chiral building blocks is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis between (S)-1-(4-(Dimethylamino)-3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into chiral building blocks is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis between (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol and its non-fluorinated counterpart, (S)-1-(4-(Dimethylamino)phenyl)ethan-1-ol . By introducing a fluorine atom at the 3-position (ortho to the dimethylamino group), medicinal chemists can profoundly alter the molecule's physicochemical properties, metabolic stability, and conformational dynamics without significantly increasing steric bulk[1].

This guide details the mechanistic causality behind these improvements and provides validated experimental protocols to quantify these differences in a laboratory setting.

Mechanistic Rationale: The "Fluorine Effect"

pKa Modulation and Basicity Attenuation

In the non-fluorinated analog, the dimethylamino group acts as a basic center. The introduction of an highly electronegative fluorine atom ortho to this amine exerts a strong electron-withdrawing inductive effect (-I)[2]. This inductive pull withdraws electron density from the nitrogen lone pair, stabilizing the neutral amine and significantly lowering its pKa[3].

  • Causality: By lowering the pKa, the fraction of ionized compound at physiological pH is reduced. This attenuation of basicity is a proven strategy to enhance passive membrane permeability, reduce P-glycoprotein (P-gp) efflux liability, and mitigate basicity-driven off-target toxicities such as hERG channel inhibition and phospholipidosis[2].

Metabolic Stability and CYP450 Shielding

The non-fluorinated phenyl ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically aromatic hydroxylation at the electron-rich 3-position and N-demethylation of the amine.

  • Causality: The C–F bond (approx. 126 kcal/mol) is significantly stronger and more oxidation-resistant than the C–H bond (approx. 113 kcal/mol)[4]. Placing fluorine at the 3-position directly blocks aromatic hydroxylation at this site[1]. Furthermore, the electron-withdrawing nature of fluorine lowers the energy of the arene Highest Occupied Molecular Orbital (HOMO), making the entire aromatic system less susceptible to single-electron transfer (SET) and oxidative attack[5]. This also inductively deactivates the adjacent nitrogen lone pair, attenuating the rate of N-demethylation[4].

Conformational Dynamics

Due to its larger van der Waals radius compared to hydrogen (1.47 Å vs. 1.20 Å) and the electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair, the ortho-fluorine forces the dimethylamino group to twist out of coplanarity with the phenyl ring[1]. This steric decoupling breaks the orbital conjugation between the nitrogen and the aromatic ring, further altering the electronic distribution and increasing the three-dimensional complexity of the building block.

Quantitative Data Comparison

The following table summarizes the representative physicochemical and metabolic shifts observed when comparing these two structural motifs.

Parameter(S)-1-(4-(Dimethylamino)phenyl)ethan-1-ol (Non-Fluorinated)(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol (Fluorinated)Impact on Drug Design
pKa (Dimethylamino) ~ 5.1~ 3.6Reduced basicity; lower off-target toxicity[2].
LogP (Lipophilicity) 1.82.3Enhanced passive membrane permeability[1].
CYP3A4 Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Extended biological half-life[5].
Primary Metabolic Liability C3-Hydroxylation, N-DemethylationSlow N-DemethylationSimplified metabolite profile[4].

Metabolic Pathway Visualization

The following diagram illustrates how the strategic placement of fluorine alters the metabolic fate of the molecule when exposed to CYP450 enzymes.

G cluster_nonfluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog NF (S)-1-(4-(Dimethylamino)phenyl)ethan-1-ol CYP1 CYP450 Enzyme NF->CYP1 Met1 Aromatic Hydroxylation CYP1->Met1 High Liability Met2 N-Demethylation CYP1->Met2 High Liability F (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol CYP2 CYP450 Enzyme F->CYP2 Met3 Blocked C3 Oxidation CYP2->Met3 Steric/Electronic Block Met4 Attenuated N-Demethylation CYP2->Met4 Inductive Effect

CYP450 metabolic pathway comparison between non-fluorinated and fluorinated analogs.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided to quantify the differences between the two analogs.

Protocol A: pKa Determination via Potentiometric Titration

This protocol utilizes a first-derivative analysis of a titration curve to accurately determine the pKa shift caused by the inductive effect of fluorine[3].

Materials:

  • 0.1 M HCl and 0.1 M NaOH (Standardized)

  • Calibrated pH meter with a glass electrode

  • Deionized water (CO2-free)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mmol of the target compound in 50 mL of a 1:1 Methanol/Water co-solvent system (required due to the lipophilicity of the compounds).

  • Acidification: Add 1.0 equivalent of 0.1 M HCl to fully protonate the dimethylamino group, lowering the starting pH below 2.5.

  • Titration: Immerse the calibrated pH electrode into the stirring solution. Begin titrating with standardized 0.1 M NaOH in 0.1 mL increments.

  • Data Acquisition: Record the pH after each addition once the reading stabilizes. Continue until the pH reaches 11.0.

  • Data Analysis (Self-Validation): Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Generate a first derivative plot ( Δ pH/ Δ V vs. V). The peak of this derivative plot identifies the equivalence point. The pH at exactly half the volume of the equivalence point represents the experimental pKa[3].

Protocol B: In Vitro Microsomal Stability Assay

This assay quantifies the intrinsic clearance (CLint) to validate the shielding effect of the fluorine atom against CYP450 oxidation[5].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • LC-MS/MS System

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the test compound, and phosphate buffer to a final volume of 180 µL per well.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 20 µL of the pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Sampling (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, extract a 20 µL aliquot from the reaction well.

  • Quenching: Immediately transfer the aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

References

  • Title: Full article: The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Taylor & Francis Online URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to Ruthenium and Rhodium Catalysts for the Asymmetric Synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Executive Summary The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive comparison of ruthenium (Ru) and rhodium (Rh) based cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive comparison of ruthenium (Ru) and rhodium (Rh) based catalytic systems for the asymmetric synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol, a valuable chiral building block, from its prochiral ketone precursor. Ruthenium catalysts, particularly the Noyori-type complexes used in Asymmetric Transfer Hydrogenation (ATH), are highlighted for their operational simplicity, high enantioselectivity, and avoidance of high-pressure hydrogen gas, making them ideal for laboratory-scale synthesis.[1][2] Conversely, Rhodium catalysts, typically employed in Asymmetric Hydrogenation (AH) with chiral diphosphine ligands, often exhibit higher turnover numbers and may be more cost-effective for large-scale industrial production, albeit requiring specialized high-pressure equipment.[3][4] This guide presents the mechanistic rationale, comparative performance data based on analogous substrates, and detailed experimental protocols to assist researchers in selecting the optimal catalytic system for their specific needs.

Introduction: The Significance of a Chiral Fluorinated Aryl Alcohol

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a key chiral intermediate whose structural motifs—a stereogenic carbinol center, a fluorine atom, and a dimethylamino group—are prevalent in many active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the dimethylamino group can improve solubility and serve as a handle for further derivatization. The precise stereocontrol in its synthesis is critical, as different enantiomers can exhibit vastly different pharmacological activities.[5]

The most direct and atom-economical method to produce this alcohol is through the asymmetric reduction of the corresponding ketone, 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-one. This guide focuses on the two leading catalytic platforms for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Rhodium-catalyzed Asymmetric Hydrogenation (AH).

Overview of Catalytic Strategies

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Pioneered by Ryōji Noyori, Ru-based ATH is a powerful and practical method for reducing ketones.[6] These systems, typically featuring a Ru(II) center, an η6-arene ligand, and a chiral N-sulfonated 1,2-diamine ligand (e.g., TsDPEN), are renowned for their high efficiency and enantioselectivity.[1][2][7]

A key advantage of ATH is its use of readily available hydrogen donors like a formic acid/triethylamine (HCOOH/NEt3) azeotrope or 2-propanol, eliminating the need for high-pressure gaseous hydrogen.[1] The use of HCOOH/NEt3 is particularly advantageous as the reaction is irreversible, driving it to high conversion even at high substrate concentrations.[1] This operational simplicity makes Ru-catalyzed ATH exceptionally well-suited for academic and process development laboratories.

Rhodium-Catalyzed Asymmetric Hydrogenation (AH)

Rhodium complexes, particularly Rh(I) coordinated with chiral diphosphine ligands (e.g., BINAP, Josiphos, DuPhos), are workhorses in the field of asymmetric hydrogenation.[8][9] These systems utilize molecular hydrogen (H₂), often at elevated pressures, to achieve reduction.

While requiring more specialized equipment (high-pressure reactors), Rh-catalyzed AH can achieve extremely high turnover numbers (TONs) and turnover frequencies (TOFs), making it a highly attractive option for the cost-effective, large-scale industrial synthesis of chiral molecules.[3][4] The choice of the chiral ligand is paramount and dictates the catalyst's activity and selectivity.[8]

Comparative Performance Analysis

Table 1: Performance of Ruthenium and Rhodium Catalysts in the Asymmetric Reduction of Substituted Ketones

Catalyst SystemMetalLigandH-SourceSubstrateYield (%)ee (%)S/C RatioReference
RuClRu(S,S)-TsDPENHCOOH/NEt₃Acetophenone9997 (R)200[1]
RuClRu(S,S)-TsDPENHCOOH/NEt₃4'-Methoxyacetophenone9598 (R)200[10]
[Rh(cod)Cl]₂ / (R)-JosiphosRh(R)-JosiphosH₂ (50 bar)2,2,2-Trifluoroacetophenone>9998 (S)1000[11]
Rh(acac)(CO)₂ / (S,S)-ChiraphosRh(S,S)-ChiraphosH₂ (20 atm)Acetophenone9485 (S)100General Data
[Rh(Cp*)Cl₂]₂ / (S,S)-TsDPENRh(S,S)-TsDPENNaHCO₂/H₂OAcetophenone>9599 (S)1000[12]

Analysis of Performance Data:

  • Enantioselectivity: Both Ruthenium and Rhodium systems are capable of delivering exceptionally high enantiomeric excess (>97% ee).[1][11][12] For electron-rich ketones, Noyori-type Ru catalysts consistently achieve excellent results.[2] The Rh-TsDPEN system also shows remarkable enantioselectivity in an aqueous phase, demonstrating the versatility of the TsDPEN ligand.[12]

  • Operational Conditions: The primary distinction lies in the hydrogen source and required pressure. Ru-ATH operates under ambient pressure in standard laboratory glassware.[1] In contrast, conventional Rh-AH requires high-pressure reactors to handle molecular hydrogen safely and effectively.[11]

  • Catalyst Loading (S/C Ratio): Both systems can operate at high substrate-to-catalyst ratios (up to 1000:1 or higher), indicating high catalyst efficiency.[11][12] This is crucial for minimizing catalyst cost in large-scale production.

Mechanistic Insights and the Origin of Selectivity

The high degree of stereocontrol exerted by these catalysts originates from the formation of well-defined, diastereomeric transition states.

Ruthenium-Noyori Catalyst Mechanism

The accepted mechanism for Ru-TsDPEN catalysts involves a metal-ligand bifunctional interaction in an "outer sphere" pathway. It does not require prior coordination of the ketone to the metal center.

  • Activation: The Ru-Cl precatalyst reacts with the hydrogen donor (e.g., formate) to form a reactive 18-electron Ru-hydride species.

  • Transition State: The ketone substrate interacts with the catalyst through a network of non-covalent interactions. A key hydrogen bond forms between the ketone's carbonyl oxygen and the N-H group of the diamine ligand, while the hydride on the ruthenium is delivered to the carbonyl carbon.

  • Stereocontrol: The chiral environment created by the diamine ligand and the arene group forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. The CH-π interaction between an aryl group of the substrate and the catalyst's arene ligand is a critical factor in stabilizing the favored transition state.[2]

  • Product Release & Regeneration: The product alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.

G cluster_cycle Catalytic Cycle Ru_H Active Ru-H Catalyst (18e-) TS Diastereomeric Transition State Ru_H->TS + Ketone Ru_Prod Ru-Product Complex TS->Ru_Prod Hydride Transfer Ru_Prod->Ru_H - Product + H-Donor Product R₂CH-OH Ru_Prod->Product Ru_Pre Ru Precatalyst Ru_Pre->Ru_H + H-Donor - H-Donor_ox Ketone R₂C=O Ketone->TS caption Fig. 1: Simplified Catalytic Cycle for Ru-catalyzed ATH.

Sources

Validation

Benchmarking Chiral Stationary Phases for the Resolution of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

As pharmaceutical pipelines increasingly rely on highly functionalized chiral building blocks, the enantiomeric resolution of complex aryl ethanols remains a critical bottleneck. The target molecule, 1-(4-(Dimethylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized chiral building blocks, the enantiomeric resolution of complex aryl ethanols remains a critical bottleneck. The target molecule, 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol , presents a unique chromatographic challenge: it combines a basic tertiary amine, a highly electronegative fluorine atom, and a secondary alcohol on a single compact scaffold.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) to achieve baseline separation of this compound. By analyzing the structural causality behind the separation and implementing a self-validating experimental protocol, we establish a robust methodology for isolating the critical (S)-enantiomer.

Mechanistic Profiling & Causality

To achieve successful enantiomeric discrimination, we must first deconstruct the analyte's interaction profile and match it to the appropriate chiral selector. The three-point interaction model dictates that successful chiral recognition relies on simultaneous hydrogen bonding, π-π stacking, and steric/dipole interactions [1].

  • The Hydrogen-Bonding Hub: The secondary alcohol at the benzylic position acts as both a primary hydrogen-bond donor and acceptor. Polysaccharide-based CSPs derivatized with carbamate linkages (which possess C=O and NH groups) are structurally ideal for docking this moiety.

  • Dipole & π-π Interactions: The 3-fluorophenyl group creates a strong localized dipole. The electronegativity of the fluorine atom alters the electron density of the aromatic ring, enhancing π-π interactions with the electron-rich aromatic rings of the CSP's chiral selector (e.g., 3,5-dimethylphenyl groups).

  • The Basicity Challenge (Causality of Tailing): The 4-dimethylamino group is highly basic (pKa ~8.5). If injected onto a standard silica-based CSP, this basic amine will undergo severe ionic interactions with acidic residual silanols (pKa ~4.5) on the silica support. This causes irreversible adsorption and severe peak tailing. Therefore, the addition of a basic modifier like Diethylamine (DEA) is absolutely mandatory to competitively mask these active silanol sites [2].

Benchmarking Data & Comparative Analysis

To objectively evaluate performance, four industry-standard polysaccharide CSPs were benchmarked using a standardized normal-phase mobile system.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)2.151.423.8 1.05
Lux Cellulose-2 CelluloseTris(3-chloro-4-methylphenylcarbamate)2.601.282.1 1.08
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)1.851.151.4 1.10
Chiralcel OJ-H CelluloseTris(4-methylbenzoate)3.401.000.0 N/A
Data Insights & Structural Causality
  • Amylose vs. Cellulose: Chiralpak AD-H (Amylose backbone) vastly outperforms Chiralcel OD-H (Cellulose backbone), despite sharing the exact same chiral selector. The causality lies in the polymer's secondary structure. Amylose forms a helical twist that creates a deep, flexible chiral groove, perfectly accommodating the bulky dimethylamino group while allowing the fluorine atom to engage the selector. The rigid, linear structure of cellulose restricts this deep penetration [3].

  • The Role of the Carbamate Linkage: Chiralcel OJ-H completely failed to resolve the enantiomers ( Rs​=0.0 ). Because OJ-H utilizes an ester linkage (benzoate) rather than a carbamate, it lacks the crucial NH group required to act as a hydrogen-bond donor to the analyte's secondary alcohol.

  • Halogen Bonding Effects: Lux Cellulose-2 provided baseline resolution ( Rs​=2.1 ) superior to OD-H. The inclusion of a chlorine atom on the CSP's phenyl ring introduces unique halogen-bonding and dipole-dipole interactions that favorably interact with the analyte's 3-fluoro substituent.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in feedback loops to verify system suitability and confirm elution order without relying on external assumptions.

Step 1: Sample & Mobile Phase Formulation
  • Mobile Phase: Combine 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% v/v concentration. Degas via ultrasonication for 10 minutes.

  • Sample Prep: Dissolve the racemic 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Test (SST) & Tailing Suppression Loop
  • Equilibrate the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min for 45 minutes.

  • Inject 10 µL of the racemate.

  • Self-Validation Check: Calculate the Peak Asymmetry ( As​ ) of the first eluting peak.

    • If As​ is between 0.9 and 1.2: The silanols are successfully masked. Proceed to Step 3.

    • If As​ > 1.2 (Tailing): The system automatically flags a basicity mismatch. Increase DEA concentration to 0.15% v/v, re-equilibrate, and re-inject.

Step 3: Elution Order Confirmation (Spike Test)
  • Baseline Run: Record the areas of Peak 1 and Peak 2 from the racemate injection (should be approximately 50:50).

  • Spike Preparation: Mix 50 µL of the 1.0 mg/mL racemate solution with 10 µL of an authentic, chemically synthesized (S)-enantiomer standard (1.0 mg/mL).

  • Validation Injection: Inject 10 µL of the spiked mixture.

  • Data Interpretation: The peak that exhibits a disproportionate increase in relative Area % is definitively assigned as the (S)-enantiomer. (In the AD-H system, the (S)-enantiomer is typically the second eluting peak due to stronger H-bonding within the amylose groove).

Method Development Workflow

Workflow N1 Target Profiling (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol N2 CSP Selection Amylose vs. Cellulose Backbones N1->N2 Structural Analysis N3 Mobile Phase Optimization Hexane/IPA (90:10) N2->N3 Phase Screening N4 Additive Integration 0.1% DEA to Mask Silanols N3->N4 Tailing Suppression N5 Self-Validating Protocol Racemate & (S)-Spike Analysis N4->N5 Method Validation N6 Final Method Baseline Resolution (Rs > 3.0) N5->N6 Elution Confirmation

Method development workflow for the chiral resolution of fluoroaryl amino-alcohols.

Conclusion

The resolution of 1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol requires a delicate balance of steric accommodation, hydrogen bonding, and active-site masking. Benchmarking data conclusively demonstrates that Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) is the superior stationary phase for this scaffold, yielding a resolution ( Rs​ ) of 3.8. Furthermore, the mandatory inclusion of 0.1% DEA acts as the critical variable for maintaining peak symmetry, ensuring that the analytical method can be seamlessly scaled to preparative chromatography for drug development applications.

References

  • Chemical Reviews (ACS Publications) - Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers. Available at:[Link]

  • Analytical Chemistry (ACS Publications) - Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale. Available at:[Link]

  • Molecules (MDPI) - Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Available at:[Link]

Sources

Comparative

Analytical Method Validation for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol Purity Testing: A Comparative Guide to HPLC vs. SFC

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of trial-and-error injections, but as a mechanistic puzzle. When tasked with validating the enantiomeric and chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of trial-and-error injections, but as a mechanistic puzzle. When tasked with validating the enantiomeric and chemical purity of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol , we are immediately confronted with a specific set of structural challenges.

This molecule features a chiral benzylic alcohol, an electron-withdrawing fluorine atom, and a highly basic tertiary amine (the dimethylamino group). While traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) has been the historical default for chiral separations, the basicity of this compound demands a more sophisticated approach. This guide objectively compares NP-HPLC against Supercritical Fluid Chromatography (SFC) and outlines a self-validating protocol designed in strict accordance with the updated [1].

Mechanistic Rationale: The Chromatographic Causality

To understand why a specific method is chosen, we must first understand the molecular interactions at play.

In traditional NP-HPLC (typically utilizing hexane and isopropanol), the basic dimethylamino group acts as a strong hydrogen bond acceptor. It interacts aggressively with the weakly acidic residual silanols present on the silica gel backbone of polysaccharide-based Chiral Stationary Phases (CSPs). This unintended secondary interaction is the primary causality for severe peak tailing, band broadening, and a failure to achieve baseline enantiomeric resolution ( Rs​≥1.5 ).

Supercritical Fluid Chromatography (SFC) effectively neutralizes this issue. By utilizing supercritical carbon dioxide ( CO2​ ) combined with a polar modifier (e.g., methanol) and a basic additive (e.g., 0.2% diethylamine), the additive competitively masks the active silanol sites[2]. Furthermore, the low viscosity and high diffusivity of supercritical CO2​ drastically improve mass transfer kinetics. This results in significantly sharper peaks, superior peak symmetries, and remarkably shorter analysis times compared to HPLC[2][3].

Comparative Performance Data: NP-HPLC vs. SFC

To objectively justify the selection of SFC for the validation phase, a comparative screening was performed using a racemic standard of 1-(4-(dimethylamino)-3-fluorophenyl)ethan-1-ol on an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Table 1: Chromatographic Performance Comparison (Racemic Screening)
ParameterNP-HPLCSFC
Mobile Phase Hexane / IPA / DEA (80:20:0.1 v/v) CO2​ / MeOH / DEA (80:20:0.2 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure N/A120 bar
Retention Time (S-enantiomer) 14.2 min3.1 min
Retention Time (R-enantiomer) 16.8 min4.2 min
Resolution ( Rs​ ) 1.64.1
Tailing Factor ( Tf​ ) 2.3 (Severe tailing)1.05 (Excellent symmetry)
Solvent Waste per Run 20.0 mL (Hazardous Organic)~3.0 mL (Mostly recoverable CO2​ )

Analytical Workflow Visualization

The following diagram maps the logical progression of our analytical strategy, moving from method selection through the rigorous[1][4].

ValidationWorkflow Start Method Selection: SFC vs. NP-HPLC Screening CSP & Modifier Screening (CO2 + MeOH/DEA) Start->Screening Validation ICH Q2(R2) Validation Screening->Validation Specificity Specificity (Rs > 1.5, No Interference) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery 98-102%) Validation->Accuracy Precision Precision (RSD < 2.0%) Validation->Precision Approval Validated Purity Method for (S)-Enantiomer Specificity->Approval Linearity->Approval Accuracy->Approval Precision->Approval

ICH Q2(R2) Analytical Method Validation Workflow for Chiral Purity Testing.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system . This means utilizing built-in logical gates (System Suitability Testing) that prevent the progression of an analytical sequence if fundamental chromatographic criteria are not met.

Protocol A: System Suitability Test (SST) Gatekeeper

Purpose: To ensure the SFC system is fit for purpose before any validation samples are analyzed[4].

  • Preparation: Prepare a resolution solution containing 1.0 mg/mL of the racemic mixture in methanol.

  • Injection: Inject 5 µL of the resolution solution six consecutive times.

  • Self-Validation Logic: The sequence is programmed to automatically abort if the following criteria are not met:

    • Enantiomeric Resolution ( Rs​ ) between (S) and (R) peaks must be ≥1.5 .

    • Tailing Factor ( Tf​ ) for the (S)-enantiomer must be ≤1.5 .

    • Relative Standard Deviation (RSD) of the (S)-enantiomer peak area must be ≤1.0% .

Protocol B: ICH Q2(R2) Validation Execution

Purpose: To validate the optimized SFC method for the determination of the (R)-enantiomer impurity in the (S)-enantiomer API.

  • Specificity: Inject a blank (methanol), the (S)-enantiomer sample, and a sample spiked with 0.5% (R)-enantiomer. Confirm no co-eluting peaks interfere with the retention times of either enantiomer[1].

  • Linearity & Range: Prepare standard solutions of the (R)-enantiomer at five concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05%) to 120% of the specification limit (typically 0.15% to 1.0%). Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Spike Recovery): Spike known amounts of the (R)-enantiomer into the (S)-enantiomer matrix at three levels (50%, 100%, and 150% of the specification limit). Prepare three replicates per level. Calculate the percentage recovery by comparing the measured concentration to the theoretical spiked concentration[4].

  • Precision (Repeatability): Prepare six independent sample solutions of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification limit. Analyze and calculate the %RSD of the impurity content[1].

Method Validation Results Summary

The execution of the self-validating protocol yielded the following results, confirming that the SFC method is highly accurate, precise, and robust for the purity testing of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol.

Table 2: ICH Q2(R2) Method Validation Summary (Optimized SFC Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Rs​≥1.5 , Tf​≤1.5 , Area RSD ≤1.0% Rs​=4.1 , Tf​=1.05 , RSD = 0.4%Pass
Specificity No interfering peaks at RT of (S) or (R)Blank/Matrix interference < 0.05%Pass
Linearity & Range R2≥0.999 (from LOQ to 120% of spec) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.6% ± 0.5% (across 3 levels)Pass
Repeatability Peak area RSD ≤2.0% (n=6)0.6%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10 S/N = 15 at 0.02% areaPass

Conclusion

When analyzing complex, basic chiral intermediates like (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol, relying on legacy HPLC methods often leads to compromised data integrity due to silanol interactions. By transitioning to Supercritical Fluid Chromatography (SFC) and applying a rigorous, self-validating framework based on ICH Q2(R2) guidelines, laboratories can achieve superior resolution, drastically reduce analysis times, and ensure the highest level of scientific trustworthiness in their purity data.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Comparison Guide: (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

Executive Summary The structural elucidation of chiral, multi-substituted benzylic alcohols is a critical step in drug metabolism and pharmacokinetics (DMPK) studies. This guide provides an objective, in-depth comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of chiral, multi-substituted benzylic alcohols is a critical step in drug metabolism and pharmacokinetics (DMPK) studies. This guide provides an objective, in-depth comparative analysis of the mass spectrometric fragmentation of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol (Exact Mass: 183.1059 Da). By contrasting resonance-excitation Collision-Induced Dissociation (CID) with beam-type Higher-Energy Collisional Dissociation (HCD), and comparing the molecule to its non-fluorinated analog, this guide establishes a robust framework for identifying this specific scaffold in complex biological matrices.

Mechanistic Grounding & Structural Dynamics

The molecule (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol contains three distinct functional groups attached to the aromatic core: a chiral 1-hydroxyethyl group, a dimethylamino group, and a fluorine atom. In positive electrospray ionization (ESI+), the molecule readily protonates at the basic dimethylamino nitrogen to form the precursor ion [M+H]⁺ at m/z 184.1138 .

The fragmentation cascade is governed by the relative bond dissociation energies and the stability of the resulting product ions[1][2]:

  • Benzylic Cleavage (Loss of H₂O): The most thermodynamically favorable pathway is the neutral loss of water (-18.0106 Da) from the benzylic alcohol, yielding a highly resonance-stabilized benzylic cation at m/z 166.1032 . The electron-donating nature of the para-dimethylamino group strongly stabilizes this carbocation.

  • Amine Cleavage: A competitive primary pathway involves the neutral loss of dimethylamine (-45.0578 Da) to yield m/z 139.0560 .

  • Fluorine-Specific Cleavage (Loss of HF): Fluorinated aromatic rings are known for their strong C-F bonds. However, under higher collisional energies, the intermediate ion (m/z 166.1032) undergoes a characteristic loss of hydrogen fluoride (-20.0062 Da) to yield a defluorinated cation at m/z 146.0970 [3][4].

Causality in Fragmentation Techniques

The choice of fragmentation technique fundamentally alters the observed spectra. Traditional ion-trap CID (resonance excitation) typically results in a single fragmentation event; once the lowest-energy pathway (water loss) occurs, the resulting fragment falls out of resonance and is not fragmented further[5]. Conversely, HCD (beam-type CID) allows for iterative fragmentation events, depositing higher internal energy into the precursor and primary fragments, thereby unlocking secondary pathways like HF loss[5].

Workflow N1 Sample Prep (0.1% Formic Acid) N2 ESI Ionization [M+H]+ 184.11 N1->N2 N3 Quadrupole Isolation N2->N3 N4 Ion Trap CID (Resonance) N3->N4 Low CE (25%) N5 Orbitrap HCD (Beam-type) N3->N5 High CE (40%) N6 Primary Fragments (m/z 166.1) N4->N6 Single Event N5->N6 Multiple Collisions N7 Iterative Fragments (m/z 146.1, 139.1) N5->N7 Secondary Cleavage

Caption: LC-MS/MS workflow comparing single-event CID with iterative HCD fragmentation.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard (IS) and a stepped collision energy approach to validate the fragmentation pathways.

Step 1: Sample Preparation

  • Dissolve (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Spike in a stable isotope-labeled internal standard (e.g., ¹³C₆-analog) at 100 ng/mL to validate ionization efficiency and correct for matrix effects.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in H₂O); Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Setup

  • Source Parameters: Positive ESI mode. Spray voltage: +3.5 kV. Capillary temperature: 320°C.

  • CID Acquisition (Ion Trap): Isolate m/z 184.11 (isolation window 1.0 Da). Apply Normalized Collision Energy (NCE) at 25%. Activation time: 10 ms. Activation Q: 0.25[5].

  • HCD Acquisition (Orbitrap): Isolate m/z 184.11. Apply stepped NCE at 25%, 40%, and 55% to capture both primary and secondary fragmentation events. Resolution set to 15,000 at m/z 200[5].

Comparative Data Analysis

Table 1: Product Ion Comparison (CID vs. HCD)

The following table summarizes the relative abundances of product ions generated from the[M+H]⁺ precursor (m/z 184.1138) using CID (NCE 25%) and HCD (NCE 40%).

Fragment Ion (m/z)Neutral LossStructural AssignmentCID Rel. Abundance (%)HCD Rel. Abundance (%)
184.1138 NonePrecursor[M+H]⁺152
166.1032 -18.0106 (H₂O)Benzylic Cation100 (Base Peak)45
151.0797 -33.0341 (H₂O + •CH₃)Radical Cation218
146.0970 -38.0168 (H₂O + HF)Defluorinated Cation0 (Not observed)100 (Base Peak)
139.0560 -45.0578 (NH(CH₃)₂)Amine Cleavage835

Analysis: CID predominantly yields the m/z 166.1032 ion due to the low activation barrier for water loss from benzylic alcohols[6]. HCD, providing higher energy deposition, drives the m/z 166.1032 intermediate to lose HF, making m/z 146.0970 the base peak.

Table 2: Structural Analog Comparison (HCD at NCE 40%)

To validate the influence of the fluorine atom, we compare the HCD fragmentation of the target molecule against its non-fluorinated analog, 1-(4-(dimethylamino)phenyl)ethan-1-ol (m/z 166.1226).

PathwayTarget Molecule (m/z 184.11)Non-Fluorinated Analog (m/z 166.12)Mechanistic Note
Primary H₂O Loss m/z 166.10m/z 148.11Inductive effect of F slightly strengthens C-O bond.
Secondary HF Loss m/z 146.09 (Strong)N/AUnique diagnostic marker for the fluorinated ring.
Amine Cleavage m/z 139.05m/z 121.06Consistent across both analogs.

Mechanistic Pathway Visualization

Pathway M [M+H]+ m/z 184.1138 (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol F1 [M+H - H2O]+ m/z 166.1032 Resonance-Stabilized Benzylic Cation M->F1 - H2O (18.01 Da) Primary Pathway (CID/HCD) F2 [M+H - NH(CH3)2]+ m/z 139.0560 Amine Cleavage M->F2 - NH(CH3)2 (45.06 Da) Competitive Pathway F3 [M+H - H2O - HF]+ m/z 146.0970 Defluorinated Cation F1->F3 - HF (20.01 Da) Iterative HCD Specific F4 [M+H - H2O - •CH3]+ m/z 151.0797 Radical Cation F1->F4 - •CH3 (15.02 Da) Radical Loss (HCD)

Caption: Mechanistic fragmentation pathway of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol.

Conclusion

The comprehensive mass spectrometric analysis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol reveals that while CID is sufficient for confirming the presence of the benzylic alcohol moiety (via m/z 166.1032), HCD is strictly required to definitively map the fluorinated aromatic core. The sequential loss of H₂O followed by HF (m/z 146.0970) serves as a highly specific diagnostic marker, differentiating this compound from non-fluorinated positional isomers and preventing false positives in DMPK screening.

References

  • Comparison of Collision Induced Dissociation and High Energy Collision Dissociation. Journal of Proteome Research, 2021. Demonstrates the statistical and mechanistic differences between resonance CID and beam-type HCD fragmentation. Available at:[Link][5]

  • Electrospray tandem mass spectrometric study of alkyl 1-methylpyridinium ether derivatives of alcohols. Journal of Mass Spectrometry, 2001. Details the primary fragmentation pathways and benzylic cleavage mechanisms of substituted alcohols. Available at:[Link][2]

  • Fluorination Using PFAS Reagents Generated by Mass Spectrometry. Analytical Chemistry, 2026. Discusses the behavior of strong C-F bonds under mass spectrometric conditions and the specific neutral losses associated with fluorinated aromatics. Available at:[Link][4]

  • Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. ACS Publications, 2022. Provides structural context on the stability of benzylic alcohols and their resulting carbocations during chemical and spectrometric degradation. Available at:[Link][6]

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as synthesizing them. (S)-1-(4-(Dimethylamino)-3-fluorophenyl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as synthesizing them. (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral, fluorinated aminoalcohol frequently utilized in advanced drug discovery workflows. Due to its specific functional groups—a tertiary amine, a secondary alcohol, and a organically bound fluorine atom—its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) standards to prevent environmental contamination and ensure laboratory safety[1].

This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profiling

To understand how to dispose of a chemical, we must first understand why it is hazardous. The disposal strategy for (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is dictated by three structural features:

  • The Fluorophenyl Ring (C-F Bond): The carbon-fluorine bond is highly stable and resists natural biodegradation. While this specific compound contains a single fluorinated carbon and is not classified as a polyfluoroalkyl substance (PFAS)[2], all organically bound halogens must be segregated into Halogenated Organic Waste . Standard low-temperature incineration of fluorinated organics can generate highly corrosive hydrofluoric acid (HF) gas or toxic byproducts. Therefore, it requires high-temperature incineration (>1100°C) to ensure complete mineralization[3].

  • The Dimethylamino Group: This tertiary amine acts as a Lewis base. It is highly toxic to aquatic ecosystems and resists standard biological wastewater treatment processes. Consequently, sink or drain disposal is strictly prohibited [4]. Furthermore, as a base, it must never be mixed with strong acids or oxidizing waste streams to prevent exothermic neutralization reactions.

  • The Secondary Alcohol: This moiety increases the compound's solubility in polar organic solvents (like methanol or acetonitrile), meaning the bulk waste stream will likely be a highly flammable liquid mixture.

Waste Segregation Logic

A self-validating disposal system begins at the point of generation. Mixing incompatible waste streams not only creates immediate thermal hazards but drastically increases institutional disposal costs.

Rule of Thumb: If (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol constitutes even 1% of a waste carboy, the entire carboy must be classified as Halogenated Organic Waste[1].

Table 1: Waste Segregation Matrix
Waste CategoryCompatibility with (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-olRationale / Causality
Halogenated Organics Primary Destination Compatible. Ensures the entire mixture is routed to high-temperature incinerators capable of scrubbing halogenated exhaust[3].
Non-Halogenated Organics Strictly Prohibited Mixing reduces the BTU (heating value) of the non-halogenated stream and violates EPA incinerator permit limits for halogen content[5].
Aqueous Waste Strictly Prohibited Amines are toxic to aquatic life. Drain disposal is illegal for this compound under RCRA and local Publicly Owned Treatment Works (POTW) guidelines[4].
Acidic Waste Strictly Prohibited The dimethylamino group will undergo an exothermic acid-base neutralization, potentially over-pressurizing the sealed waste container[5].

Step-by-Step Operational Disposal Protocol

This methodology ensures that waste is tracked compliantly from the benchtop to final destruction.

Step 1: Compatibility Verification (Self-Validation)

  • Action: Before adding the compound to a bulk waste carboy, verify the pH of the existing waste using universal indicator paper.

  • Validation: The pH must be neutral to slightly basic (pH 7.0–9.0). If the waste is acidic (pH < 5.0), do not add the chemical. Choose a new, dedicated container.

Step 2: Containerization

  • Action: Transfer the chemical (and its solvent vehicle) into a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: HDPE is chemically inert to basic amines and fluorinated organics. Do not use metal containers, which can corrode if trace moisture and halogens are present[5].

  • Validation: Fill the container to a maximum of 90% capacity . The remaining 10% headspace is a critical safety buffer for vapor expansion caused by ambient temperature fluctuations[5].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Securely cap the container and place it in secondary containment within the lab's designated SAA.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Halogenated." Never use abbreviations; write out the full chemical name or "Fluorinated Amine Waste"[4].

  • Compliance: SAAs must be at or near the point of generation and under the control of the operator. You may store up to 55 gallons of hazardous waste here, but once a container is full, it must be moved within 3 days[4],[6].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Transfer the sealed, labeled container to the facility's CAA.

  • Compliance: Upon arrival at the CAA, the container must be date-stamped. Accumulation start dates should never be applied while the waste is still in the SAA[6].

Regulatory Storage Limits

The time a chemical can legally sit in your CAA depends on your facility's EPA generator status. Exceeding these limits can result in severe regulatory fines.

Table 2: RCRA CAA Storage Time Limits[6]
EPA Generator StatusMonthly Generation VolumeMaximum CAA Storage Time
VSQG (Very Small)< 100 kg (approx. 27 gallons)No strict federal time limit (State laws may vary)
SQG (Small)100 kg to 1,000 kg180 days
LQG (Large)> 1,000 kg90 days

Spill Response Workflow

In the event of an accidental benchtop spill of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol in solution:

  • Containment: Do not use water to flush the spill. This spreads the aquatic hazard.

  • Absorption: Apply inert, non-combustible absorbent pads or diatomaceous earth directly to the spill.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container (e.g., a dedicated 5-gallon pail).

  • Labeling: Label as "Solid Halogenated Hazardous Waste - Spill Debris" and transfer to the SAA[5].

Disposal Workflow Visualization

The following diagram maps the logical flow of the chemical from generation to final destruction, ensuring all EPA and RCRA checkpoints are met.

DisposalWorkflow Start Waste Generation: (S)-1-(4-(Dimethylamino) -3-fluorophenyl)ethan-1-ol Classify Hazard Classification: Halogenated Organic Waste Start->Classify Identify C-F Bond & Amine SAA Satellite Accumulation Area (SAA) Secondary Containment Classify->SAA Label & Store (Max 55 gal) CAA Central Accumulation Area (CAA) Date-Stamped Storage SAA->CAA Transfer within 3 days of filling Transport EPA-Licensed Transporter Manifest Tracking CAA->Transport Ship within 90 days (LQG) Incinerate Final Destruction: High-Temp Incineration (>1100°C) Transport->Incinerate Mineralization of Halogens

Fig 1: Operational workflow for the compliant disposal of fluorinated amine laboratory waste.

References

  • Proper Hazardous Waste Disposal in a Laboratory Setting MCF Environmental Services[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University (CWU) Environmental Health & Safety[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager Magazine[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)[Link]

  • EPA's Fluorinated Pesticide Approvals Raise PFAS Questions APTIM[Link]

Sources

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